Product packaging for Phenoxybenzamine(Cat. No.:CAS No. 59-96-1)

Phenoxybenzamine

カタログ番号: B1677643
CAS番号: 59-96-1
分子量: 303.8 g/mol
InChIキー: QZVCTJOXCFMACW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Phenoxybenzamine hydrochloride (CAS 63-92-3) is a potent, long-acting, and irreversible antagonist of alpha-adrenergic receptors. Its primary research value lies in its ability to produce a non-competitive, "chemical sympathectomy" by covalently binding to both alpha-1 and alpha-2 adrenergic receptors. This irreversible blockade is used in physiological investigations to study the role of the sympathetic nervous system in regulating vascular tone and blood pressure, particularly in models of hypertension and diseases characterized by excessive vasoconstriction. Researchers utilize this compound to explore mechanisms of catecholamine release, receptor dynamics, and the effects of adrenergic inhibition on smooth muscle function in systems such as the urogenital tract. Beyond its well-characterized alpha-blockade, recent studies have identified that this compound also functions as an inhibitor of select histone deacetylase (HDAC) isoforms, including HDAC 5, 6, and 9, revealing potential anti-proliferative activity in human tumor cell cultures. This emerging property opens new avenues for research into epigenetic modulation and oncology. The compound is a white crystalline powder, is light-sensitive, and has a molecular formula of C18H22ClNO•HCl and a molecular weight of 340.29. It is critical to note that this product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22ClNO B1677643 Phenoxybenzamine CAS No. 59-96-1

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-benzyl-N-(2-chloroethyl)-1-phenoxypropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO/c1-16(15-21-18-10-6-3-7-11-18)20(13-12-19)14-17-8-4-2-5-9-17/h2-11,16H,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVCTJOXCFMACW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63-92-3 (hydrochloride)
Record name Phenoxybenzamine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0023458
Record name Phenoxybenzamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phenoxybenzamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015061
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

WHITE CRYSTALLINE POWDER; SOL IN 9 PARTS CHLOROFORM; INSOL IN DIETHYLETHER /PHENOXYBENZAMINE HYDROCHLORIDE/, CRYSTALS FROM ALC & ETHER; SOL IN ALC, PROPYLENE GLYCOL; VERY SPARINGLY SOL IN WATER /PHENOXYBENZAMINE HYDROCHLORIDE/, SOL IN BENZENE, SOL IN ACIDIFIED AQUEOUS SOLN OF PROPYLENE GLYCOL, HEPTANE & TRICAPRYLIN, 1.03e-02 g/L
Record name PHENOXYBENZAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4005
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Phenoxybenzamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015061
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

CRYSTALS FROM PETROLEUM ETHER

CAS No.

59-96-1
Record name (±)-Phenoxybenzamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenoxybenzamine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenoxybenzamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00925
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Phenoxybenzamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenoxybenzamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.406
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENOXYBENZAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TTZ664R7Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PHENOXYBENZAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4005
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Phenoxybenzamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015061
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

38-40 °C, Melting point: 137.5-140 °C /Phenoxybenzamine hydrochloride/, 39 °C
Record name Phenoxybenzamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00925
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PHENOXYBENZAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4005
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Phenoxybenzamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015061
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanistic Pharmacology of Phenoxybenzamine

Detailed Molecular Mechanism of Adrenergic Receptor Antagonism

Phenoxybenzamine exerts its effects by interfering with the binding of endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine (B1671497), to alpha-adrenergic receptors. patsnap.com This antagonism leads to a decrease in peripheral vascular resistance and subsequent vasodilation, contributing to a reduction in blood pressure. patsnap.comontosight.ai

Non-selective and Irreversible Alpha-Adrenergic Receptor Binding

A key characteristic of this compound is its non-selective binding to both alpha-1 (α1) and alpha-2 (α2) adrenoceptors. patsnap.comnih.govwikipedia.org Unlike many other antagonists, this compound forms a permanent association with these receptors, rendering the blockade irreversible. ontosight.ainih.govwikipedia.org This irreversible binding means that the receptor remains inactivated until new receptors are synthesized by the cell, which can take several days. ontosight.aimdpi.comderangedphysiology.com

The irreversible nature of this compound's action stems from the formation of a stable covalent bond with the alpha-adrenergic receptor. nih.govwikipedia.orgmdpi.com This covalent linkage effectively prevents endogenous agonists from binding and activating the receptor. wikipedia.org The duration of action of this compound is thus prolonged, lasting for approximately 3 to 4 days, which corresponds to the time required for the synthesis of new receptors. derangedphysiology.combasicmedicalkey.com

Research suggests that the covalent bond formation involves a reaction with a specific amino acid residue within the receptor structure. Based on studies of adrenergic receptor structures, it is likely that a cysteine residue at position 3.36 in transmembrane helix 3 of the alpha-adrenergic receptor is involved in forming this stable linkage with this compound. wikipedia.orgresearchgate.netnih.gov Studies involving mutations of this cysteine residue to valine have shown a significant reduction in the irreversible binding of this compound, supporting the critical role of Cysteine 3.36 in this interaction. researchgate.netnih.gov

Here is a table summarizing research findings on the role of Cysteine 3.36:

Receptor SubtypeCysteine Position (e.g., 3.36)Effect of Cysteine Mutation to Valine on this compound InactivationSource
alpha(2A)-ARCys(117) (equivalent to 3.36)Reduced inactivation (10%) researchgate.netnih.gov
beta(2)-ARVal(117) (equivalent to 3.36)Not significantly inactivated by this compound (26%) researchgate.netnih.gov
beta(2)-AR (V117C mutant)Cys(117) introducedIrreversibly inactivated (93%) researchgate.netnih.gov

This compound, a beta-haloalkylamine, undergoes a chemical transformation to form a highly reactive intermediate, an aziridinium (B1262131) ion, as an initial step in its interaction with the receptor. ramauniversity.ac.inbrainkart.com This positively charged electrophilic aziridinium ion then reacts with a nucleophilic group on the receptor, most likely the sulfhydryl (-SH) group of a cysteine residue, leading to the formation of the covalent bond and the alkylated receptor. ramauniversity.ac.inbrainkart.com

Differentiation from Competitive Alpha-Adrenergic Antagonists

This compound's mechanism of action fundamentally differs from that of competitive alpha-adrenergic antagonists, such as phentolamine (B1677648) or prazosin (B1663645). wikipedia.orgcvpharmacology.comuomustansiriyah.edu.iq Competitive antagonists bind reversibly to the receptor site, competing with endogenous agonists for binding. brainkart.comcvpharmacology.com Their effects can be overcome by increasing the concentration of the agonist. basicmedicalkey.combrainkart.com In contrast, this compound's irreversible covalent binding means that increasing the concentration of endogenous catecholamines cannot readily displace it from the receptor. basicmedicalkey.combrainkart.com This results in a noncompetitive blockade, where the maximum response to an agonist is reduced, rather than just shifting the dose-response curve to the right as seen with competitive antagonists. basicmedicalkey.com

Here is a table comparing this compound and Competitive Alpha-Adrenergic Antagonists:

FeatureThis compoundCompetitive Alpha-Adrenergic Antagonists (e.g., Phentolamine)Source
Receptor BindingIrreversible, CovalentReversible, Non-covalent wikipedia.orgbrainkart.comcvpharmacology.com
SelectivityNon-selective (α1 and α2)Can be selective (e.g., α1 selective like prazosin) or non-selective (phentolamine) wikipedia.orgcvpharmacology.comuomustansiriyah.edu.iq
Overcoming BlockadeRequires synthesis of new receptorsCan be overcome by increasing agonist concentration derangedphysiology.combasicmedicalkey.combrainkart.com
Effect on Dose-ResponseDecreases maximum responseShifts dose-response curve to the right basicmedicalkey.com
Duration of ActionLong-lasting (days)Shorter (hours) derangedphysiology.comuomustansiriyah.edu.iq

Broader Receptor Interactions

While primarily known for its irreversible blockade of alpha-adrenergic receptors, this compound demonstrates interactions with other receptor systems and cellular components. This section explores some of these broader interactions, highlighting its effects on serotonin (B10506) receptors, calmodulin, and certain histone deacetylases.

Irreversible Antagonist and Weak Partial Agonist Activity at Serotonin 5-HT2A Receptors

The serotonin 5-HT2A receptor is a G protein-coupled receptor (GPCR) that plays a role in various physiological processes and is a target for certain psychiatric medications. wikipedia.org Research indicates that this compound can interact with these receptors. This compound has been described as an antagonist at serotonin receptors. slideshare.net Some studies suggest that this compound exhibits irreversible antagonist activity at 5-HT2A receptors. While primarily an antagonist, some ligands can display mixed activity, acting as antagonists in some contexts and partial agonists in others, depending on the receptor system and downstream signaling pathways. The concept of inverse agonism, where a ligand reduces the constitutive activity of a receptor, is also relevant to 5-HT2 receptors, which can exhibit basal activity in the absence of a stimulating ligand. nih.gov Atypical antipsychotic drugs, for instance, often have inverse agonist properties at 5-HT2A and 5-HT2C receptors. nih.gov Although the search results specifically mention this compound as an antagonist at serotonin receptors slideshare.net, detailed information regarding weak partial agonist activity at 5-HT2A receptors was not prominently found within the provided snippets. The irreversible nature of this compound's binding to receptors, including alpha-adrenergic receptors, is well-documented and involves the formation of covalent bonds, often with cysteine residues. mdpi.comresearchgate.netwikipedia.orgdrugs.com

Calmodulin Inhibitory Activity

Calmodulin (CaM) is a ubiquitous calcium-binding protein that plays a crucial role in mediating numerous calcium-dependent cellular processes. This compound has been identified as a potent inhibitor of calmodulin activity. mdpi.complos.orgnih.gov This inhibition is non-competitive and irreversible. plos.orgnih.gov Studies have shown that this compound inhibits the activation of calmodulin-stimulated phosphodiesterase at concentrations that have minimal effect on basal phosphodiesterase activity. nih.gov The potent inhibitory effect of this compound on calmodulin has been observed with IC50 values around 1 µM, making it one of the most potent alpha-adrenergic antagonists in terms of calmodulin inhibition. nih.gov

The interaction between this compound and calmodulin is calcium-dependent and involves direct, irreversible binding of this compound to the protein. nih.govdrugbank.com This binding is saturable, with studies indicating that between 1 and 2 moles of this compound can bind to 1 mole of calmodulin. nih.gov The binding site appears to overlap with the binding site of certain antipsychotic agents, such as phenothiazines. nih.gov Characterization of this compound-calmodulin adducts has indicated that the drug labels peptides encompassing residues 38-75, 107-126, and 127-148 of calmodulin. drugbank.com This irreversible binding and inhibition of calmodulin by this compound can serve as a valuable tool for studying drug binding sites on calmodulin and investigating its biological functions. nih.govnih.gov The inhibition of calmodulin/CaMKII activity has also been suggested as a potential mechanism contributing to the neuroprotective effects observed with this compound in some models. mdpi.com

Table 1: Calmodulin Inhibitory Activity of this compound and Other Agents

CompoundCalmodulin Inhibition (IC50)Binding Nature
This compound~1 µM nih.govIrreversible nih.gov
Dibenamine~1 µM nih.govIrreversible nih.gov
Ergocryptine35-80 µM nih.govReversible nih.gov
Ergocristine35-80 µM nih.govReversible nih.gov
Ergotamine35-80 µM nih.govReversible nih.gov
Dihydroergotamine35-80 µM nih.govReversible nih.gov
Phentolamine>300 µM nih.govReversible nih.gov
Yohimbine>300 µM nih.govReversible nih.gov
Prazosin>300 µM nih.govReversible nih.gov
Norepinephrine>300 µM nih.gov-
Phenylephrine (B352888)>300 µM nih.gov-
Clonidine>300 µM nih.gov-
Propranolol>300 µM nih.gov-
Practolol>300 µM nih.gov-
Methoxyphenamine>300 µM nih.gov-
ChlorambucilNo inhibition nih.gov-
MechlorethamineNo inhibition nih.gov-

Effects on Histone Deacetylase Isoforms (HDAC5, HDAC6, HDAC9)

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones and other proteins, influencing gene expression and various cellular processes. plos.org Aberrant HDAC activity has been implicated in various diseases, including cancer and neurodegenerative disorders. plos.orgnycu.edu.tw Research has uncovered that this compound possesses inhibitory activity against certain histone deacetylase isoforms. plos.orgfortunejournals.combiorxiv.org

Specifically, this compound has been found to inhibit HDAC isoforms 5, 6, and 9, with HDAC6 being the most sensitive, followed by HDAC9 and then HDAC5. plos.org Studies have reported IC50 values for this compound against these isoforms. plos.org

Table 2: Inhibitory Activity of this compound on Select HDAC Isoforms

HDAC IsoformIC50 (µM)
HDAC60.59 plos.org
HDAC95.3 plos.org
HDAC59.8 plos.org

The discovery of this compound's HDAC inhibitory activity, particularly against HDAC5, HDAC6, and HDAC9, is significant because elevated levels of these isoforms have been identified as biomarkers of poor prognosis in certain malignancies. plos.orgbiorxiv.orgresearchgate.netresearchgate.net Inhibition of these HDACs may contribute to the observed anti-proliferative effects of this compound in some human tumor cell cultures. plos.orgfortunejournals.combiorxiv.org Gene expression analysis has shown similarities between the signatures of this compound and known histone deacetylase inhibitors. fortunejournals.combiorxiv.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound4768 nih.gov
Calmodulin-
Serotonin5202
Epinephrine303
Norepinephrine439260
Histone Deacetylase-
HDAC5-
HDAC6-
HDAC9-
Prazosin4893
Yohimbine8969
Clonidine2803
Dibenamine8231
Ergocryptine7316
Ergocristine8232
Ergotamine8161
Dihydroergotamine441081
Chlorpromazine2725
Chlorambucil2690
Mechlorethamine4036

Note: PubChem CIDs for Calmodulin, HDAC5, HDAC6, and HDAC9 are not single compound entries but rather protein or protein complex entries, and thus are not included in the table which focuses on chemical compounds. Serotonin, Epinephrine, and Norepinephrine CIDs are included as they are relevant endogenous ligands mentioned in the context of receptor interactions.## : Beyond Alpha-Adrenergic Blockade

This compound is a well-established chemical compound primarily recognized for its role as an irreversible antagonist of alpha-adrenergic receptors. However, scientific inquiry has unveiled a more complex pharmacological profile, demonstrating interactions with a range of other biological targets. This article delves exclusively into these broader mechanistic aspects, focusing on this compound's engagement with serotonin 5-HT2A receptors, calmodulin, and specific histone deacetylase isoforms (HDAC5, HDAC6, and HDAC9).

Broader Receptor Interactions

Irreversible Antagonist and Weak Partial Agonist Activity at Serotonin 5-HT2A Receptors

The serotonin 5-HT2A receptor, a member of the G protein-coupled receptor family, is involved in diverse physiological functions and serves as a target for various therapeutic agents, particularly in neuropsychopharmacology. wikipedia.org Research indicates that this compound interacts with these receptors. This compound has been characterized as an antagonist at serotonin receptors. slideshare.net Evidence suggests that this compound acts as an irreversible antagonist at 5-HT2A receptors. While its predominant effect is antagonism, the concept of ligand activity at GPCRs can be complex, with some molecules exhibiting mixed properties, such as partial agonism, depending on the specific receptor subtype and the cellular context. The 5-HT2A receptor, like other 5-HT2 subtypes, can display constitutive activity, which can be modulated by inverse agonists. nih.gov Although the provided literature confirms this compound's antagonist action at serotonin receptors slideshare.net, explicit detailed findings regarding weak partial agonist activity at 5-HT2A receptors were not extensively present in the search results. The irreversible nature of this compound's interaction with receptors, including alpha-adrenergic receptors, is attributed to the formation of stable covalent bonds, often involving cysteine residues within the receptor structure. mdpi.comresearchgate.netwikipedia.orgdrugs.com

Calmodulin Inhibitory Activity

Calmodulin (CaM) is a crucial calcium-sensing protein that regulates a multitude of calcium-dependent cellular processes. This compound has been identified as a potent inhibitor of calmodulin activity. mdpi.complos.orgnih.gov This inhibitory effect is characterized as non-competitive and irreversible. plos.orgnih.gov Studies have demonstrated that this compound effectively inhibits the activation of calmodulin-stimulated phosphodiesterase at concentrations that have negligible impact on basal phosphodiesterase activity. nih.gov this compound exhibits potent inhibition of calmodulin with reported IC50 values around 1 µM, positioning it among the more potent calmodulin inhibitors within the class of alpha-adrenergic antagonists. nih.gov

The interaction between this compound and calmodulin is dependent on the presence of calcium and involves the direct, irreversible binding of the compound to the protein. nih.govdrugbank.com This binding is saturable, with experimental data suggesting the binding of 1 to 2 moles of this compound per mole of calmodulin. nih.gov The binding site for this compound on calmodulin appears to share similarities with the binding site of certain antipsychotic drugs, such as phenothiazines. nih.gov Analysis of covalent adducts formed between this compound and calmodulin has indicated that the drug labels peptide segments corresponding to residues 38-75, 107-126, and 127-148 of the calmodulin protein. drugbank.com The irreversible binding and subsequent inhibition of calmodulin by this compound provide a valuable tool for investigating drug-binding sites on calmodulin and exploring its diverse biological roles. nih.govnih.gov Inhibition of calmodulin/CaMKII activity has also been proposed as a potential mechanism contributing to the neuroprotective effects observed in certain experimental models. mdpi.com

CompoundCalmodulin Inhibition (IC50)Binding Nature
This compound~1 µM nih.govIrreversible nih.gov
Dibenamine~1 µM nih.govIrreversible nih.gov
Ergocryptine35-80 µM nih.govReversible nih.gov
Ergocristine35-80 µM nih.govReversible nih.gov
Ergotamine35-80 µM nih.govReversible nih.gov
Dihydroergotamine35-80 µM nih.govReversible nih.gov
Phentolamine>300 µM nih.govReversible nih.gov
Yohimbine>300 µM nih.govReversible nih.gov
Prazosin>300 µM nih.govReversible nih.gov
Norepinephrine>300 µM nih.gov-
Phenylephrine>300 µM nih.gov-
Clonidine>300 µM nih.gov-
Propranolol>300 µM nih.gov-
Practolol>300 µM nih.gov-
Methoxyphenamine>300 µM nih.gov-
ChlorambucilNo inhibition nih.gov-
MechlorethamineNo inhibition nih.gov-

Effects on Histone Deacetylase Isoforms (HDAC5, HDAC6, HDAC9)

Histone deacetylases (HDACs) are enzymes that catalyze the removal of acetyl groups from lysine (B10760008) residues on histones and other proteins, playing a critical role in the epigenetic regulation of gene expression and various cellular processes. plos.org Dysregulated HDAC activity has been implicated in the pathogenesis of numerous diseases, including various cancers and neurodegenerative conditions. plos.orgnycu.edu.tw Research has revealed that this compound exerts inhibitory effects on specific histone deacetylase isoforms. plos.orgfortunejournals.combiorxiv.org

Studies have shown that this compound inhibits HDAC isoforms 5, 6, and 9. plos.org Among these, HDAC6 demonstrates the highest sensitivity to this compound inhibition, followed by HDAC9 and then HDAC5. plos.org Experimental data have provided IC50 values quantifying the inhibitory potency of this compound against these specific isoforms. plos.org

HDAC IsoformIC50 (µM)
HDAC60.59 plos.org
HDAC95.3 plos.org
HDAC59.8 plos.org

The identification of this compound as an inhibitor of HDAC5, HDAC6, and HDAC9 is particularly noteworthy given that elevated expression of these isoforms has been associated with unfavorable prognoses in certain malignancies. plos.orgbiorxiv.orgresearchgate.netresearchgate.net The inhibition of these specific HDACs by this compound may contribute to the anti-proliferative effects observed in certain human tumor cell lines in vitro. plos.orgfortunejournals.combiorxiv.org Gene expression profiling studies have also revealed similarities between the transcriptional signatures induced by this compound and those produced by known histone deacetylase inhibitors. fortunejournals.combiorxiv.org

Systemic Pharmacodynamics and Physiological Effects of Phenoxybenzamine

Cardiovascular System Responses

The blockade of alpha-adrenergic receptors by phenoxybenzamine results in several key cardiovascular responses, primarily vasodilation and a subsequent decrease in blood pressure nih.govwikipedia.orgaltmeyers.orgdrugbank.com.

Mechanism of Vasodilation and Blood Pressure Lowering

The vasodilatory effect of this compound is a direct consequence of its alpha-adrenergic blocking activity on vascular smooth muscle nih.govwikipedia.orgaltmeyers.orgdrugbank.com.

Alpha-1 adrenergic receptors are predominantly located in the smooth muscle walls of blood vessels nih.govdrugbank.com. Under normal sympathetic stimulation, norepinephrine (B1679862) binds to these receptors, triggering a cascade of intracellular events that lead to smooth muscle contraction and vasoconstriction patsnap.com. This compound binds covalently and irreversibly to these alpha-1 receptors, preventing the binding of catecholamines and thus inhibiting this contractile response uomustansiriyah.edu.iqwikipedia.orgdrugs.comderangedphysiology.com. This blockade results in the relaxation of vascular smooth muscle drugbank.com. Studies have shown that this compound abolishes norepinephrine responses in vascular smooth muscle preparations ahajournals.org.

The relaxation of vascular smooth muscle throughout the arterial system leads to a decrease in peripheral vascular resistance (PVR) nih.govuomustansiriyah.edu.iqaltmeyers.org. PVR is a major determinant of blood pressure. According to the principle that blood pressure equals cardiac output multiplied by peripheral resistance, a reduction in PVR directly contributes to a lowering of blood pressure researchgate.net. This decrease in peripheral resistance also reduces the afterload on the heart nih.govwikipedia.orgnih.gov. Afterload is the pressure or force against which the ventricles must eject blood nih.gov. By reducing afterload, this compound can facilitate the heart's ability to pump blood researchgate.net. Research in experimental settings has demonstrated that this compound reduces systemic vascular resistance and lowers aortic pressure, which is a measure of afterload on the left ventricle ahajournals.org.

Here is a summary of the effects on vascular smooth muscle and resistance:

EffectMechanismOutcome on Blood VesselsOutcome on Blood Pressure
Alpha-1 Receptor BlockadePrevents catecholamine binding to receptorsRelaxation of smooth muscleDecreased
Vascular Smooth Muscle ToneReduced due to inhibited contraction signalVasodilationDecreased
Peripheral Vascular ResistanceDecreased due to widespread vasodilationLowered resistanceDecreased
AfterloadReduced pressure against which heart pumps bloodDecreased load on heartDecreased

Reflex Tachycardia Mechanisms

Despite its blood pressure lowering effects, this compound often leads to reflex tachycardia, an increase in heart rate nih.govwikipedia.orgdrugs.compatsnap.com. This is a common compensatory mechanism triggered by the body's response to the decrease in blood pressure uomustansiriyah.edu.iq.

The reduction in blood pressure caused by this compound is detected by baroreceptors, specialized stretch receptors located in the carotid arteries and aortic arch nih.govuomustansiriyah.edu.iq. When blood pressure falls, baroreceptor activity decreases, signaling the brainstem to increase sympathetic outflow and decrease parasympathetic tone to the heart uomustansiriyah.edu.iqresearchgate.net. This baroreceptor-mediated reflex aims to restore blood pressure by increasing heart rate and cardiac contractility uomustansiriyah.edu.iqresearchgate.net. The increase in sympathetic tone leads to the release of norepinephrine, which primarily acts on beta-1 adrenergic receptors in the heart, causing an increase in heart rate uomustansiriyah.edu.iqresearchgate.net. Studies have confirmed that this compound can induce reflex tachycardia mediated by the baroreceptor reflex uomustansiriyah.edu.iq.

This compound is a nonselective alpha-blocker and does not block beta-adrenergic receptors uomustansiriyah.edu.iqdrugs.com. When alpha-adrenergic receptors are blocked, the effects of circulating catecholamines, particularly on beta-adrenergic receptors, become unopposed drugs.comboehringer-ingelheim.comdrugs.com. Beta-1 adrenergic receptors in the heart, when stimulated, increase heart rate and contractility uomustansiriyah.edu.iqresearchgate.net. Beta-2 adrenergic receptors in some vascular beds mediate vasodilation uomustansiriyah.edu.iq. With alpha receptors blocked, the stimulatory effects of norepinephrine and epinephrine (B1671497) on cardiac beta-1 receptors are more pronounced, contributing to reflex tachycardia uomustansiriyah.edu.iqdrugs.comboehringer-ingelheim.comdrugs.com. This unopposed beta-adrenergic stimulation is a significant factor in the tachycardia observed with this compound drugs.comboehringer-ingelheim.comdrugs.com. Concurrent administration with compounds that stimulate both alpha- and beta-adrenergic receptors, such as epinephrine, may result in an exaggerated hypotensive response and tachycardia due to this unopposed beta-adrenergic activity drugs.comboehringer-ingelheim.comdrugs.com.

Here is a table summarizing the mechanisms of reflex tachycardia:

Modulation of Blood Flow to Specific Organ Systems (Skin, Mucosa, Abdominal Viscera)

This compound is known to increase blood flow to the skin, mucosa, and abdominal viscera. nih.govpediatriconcall.comdrugbank.comnih.govncats.iowikidoc.org This effect is a direct consequence of its alpha-adrenergic blocking action, which causes vasodilation in these vascular beds. nih.govdrugbank.com By blocking alpha receptors in the smooth muscle lining the walls of blood vessels, this compound causes these muscles to relax, leading to a widening of the blood vessels and thus increased blood flow. drugbank.com This peripheral vasodilating effect contributes to a decrease in systemic vascular resistance and a lowering of blood pressure. nih.govaltmeyers.org

Urogenital System Pharmacodynamics

The urogenital system is significantly impacted by this compound due to the presence of alpha-adrenergic receptors in its smooth muscles. nih.gov

Urogenital System Pharmacodynamics

Alpha-Adrenergic Blockade in Smooth Muscles of the Urinary System

This compound produces a long-lasting, noncompetitive alpha blockade of postganglionic synapses in the smooth muscles of the urinary system. nih.gov Alpha-1 adrenergic receptors are located in the smooth muscle tissue of the urinary tract, including the bladder neck and proximal urethra. nih.govuspharmacist.com Stimulation of these receptors by norepinephrine typically leads to smooth muscle contraction and increased bladder outlet resistance. uspharmacist.com By blocking these alpha-1 receptors, this compound reduces this contraction. uspharmacist.com

Effects on Urethral and Bladder Outlet Relaxation

The alpha-receptor blockade by this compound leads to the relaxation of the urethra and an increase in the bladder opening. nih.govmims.commims.com This relaxation of the smooth muscles in the bladder neck and urethra facilitates urine flow by decreasing outlet resistance. altmeyers.orgnih.govuspharmacist.com This mechanism is particularly relevant in conditions involving increased alpha-adrenergic tone of the sphincter or functional outlet obstruction. altmeyers.orguptodateonline.ir Studies have shown that noradrenaline increases resistance to flow in the isolated human fetal urethra, an effect blocked by this compound. diva-portal.org this compound has been used in veterinary medicine to relax smooth muscles in the urinary system and blood vessels, aiding in the treatment of conditions like urethral blockage caused by functional urethrospasm in dogs and cats. ijpsjournal.com It helps reduce internal urethral sphincter tone in these species. wedgewood.com

Mechanisms of Ejaculation Inhibition

Inhibition of ejaculation is a recognized physiological manifestation of this compound's alpha-adrenergic blockade. nih.govpediatriconcall.comncats.iomims.comuptodateonline.irrxlist.comderangedphysiology.com This effect is believed to result from the blockade of alpha-1 adrenoceptors in the longitudinal muscles of the vas deferens, ampulla, and ejaculatory ducts. wikipedia.org This blockade can lead to a reversible paralysis of these structures, resulting in aspermia. wikipedia.org Research suggests that ejaculatory failure associated with this compound may be due to a lack of seminal emission into the posterior urethra. nih.gov

Other Physiological Manifestations

Beyond its primary cardiovascular and urogenital effects, this compound can influence other systems.

Other Physiological Manifestations

Effects on Pupillary Function (Miosis)

This compound can cause miosis, or constriction of the pupils. nih.govpediatriconcall.comncats.iomims.commims.comrxlist.competmd.comontosight.aipatsnap.com This effect is a consequence of alpha-adrenergic blockade, which leaves parasympathetic cholinergic activity unopposed in the pupillary sphincter muscle, leading to constriction. wikipedia.org

Modulation of Adrenergically Mediated Sweating

Adrenergically mediated sweating is a physiological process influenced by the sympathetic nervous system. This compound, by blocking alpha-adrenergic receptors, can modulate this process. Studies have investigated the effect of this compound on sweating, particularly in the context of conditions characterized by excessive sweating, such as pheochromocytoma. nih.govnih.govzeelabpharmacy.com

Research indicates that this compound can block adrenergically mediated sweating. drugs.com For instance, investigations into the effect of epinephrine and norepinephrine on the palmar sweat index in experimental settings have shown that while both catecholamines can depress sweating, pretreatment with this compound can prevent this decrease. physiology.org This suggests that the effect of epinephrine on sweating, at least in the context of these studies, is mediated through a mechanism sensitive to alpha-adrenergic blockade by this compound. physiology.org

Influence on Uterine Motility

Uterine motility is influenced by adrenergic receptors, among other factors. basicmedicalkey.com The presence and activity of alpha and beta adrenergic receptors in the uterus play a role in regulating uterine contractions and relaxation. This compound, as an alpha-adrenergic blocking agent, can impact uterine motility by interfering with adrenergic signaling pathways in the uterine smooth muscle. medscape.com

Studies using isolated uterine tissues have demonstrated that alpha-adrenergic agonists like norepinephrine, epinephrine, and phenylephrine (B352888) can induce uterine contractions, and these contractions can be blocked by alpha-adrenergic antagonists such as this compound and phentolamine (B1677648). oup.comumich.edu Conversely, beta-adrenergic agonists typically cause uterine relaxation. oup.comumich.edu This indicates the presence of both excitatory alpha-adrenergic receptors and inhibitory beta-adrenergic receptors in the uterus, and that this compound's blockade of alpha receptors can counteract the contractile effects mediated through these receptors. umich.edu

Further research has explored the relationship between adrenergic stimulation, uterine motility, and intracellular signaling molecules like cyclic AMP (cAMP). Studies have shown that while beta-adrenergic stimulation leads to uterine relaxation and an increase in cAMP levels, alpha-adrenergic stimulation induces contractions without significantly altering cAMP concentrations. cdnsciencepub.com The contractile response induced by alpha-receptor stimulation in the presence of beta-blockade can be abolished by alpha-adrenergic blocking agents like this compound. umich.edu

Experimental data from animal models, such as rabbits, have also provided insights into this compound's effects on uterine activity in vivo. In these studies, this compound was shown to prevent increases in uterine contractions induced by alpha-adrenoceptor agonists like phenylephrine. oup.com This highlights the role of alpha-adrenergic receptors in mediating uterine contractile responses and the ability of this compound to inhibit these responses. oup.com

Here is a summary of research findings on the influence of adrenergic agents and this compound on uterine motility:

Adrenergic AgentThis compound PretreatmentObserved Effect on Uterine MotilityRelevant Receptors InvolvedSource
NorepinephrineAbsentContractionAlpha oup.comumich.edu
EpinephrineAbsentContraction (in presence of beta-blockade)Alpha umich.edu
PhenylephrineAbsentContractionAlpha oup.comumich.edu
IsoproterenolAbsentRelaxationBeta oup.comumich.edu
NorepinephrinePresentContraction BlockedAlpha oup.com
EpinephrinePresentContraction Blocked (in presence of beta-blockade)Alpha umich.edu
PhenylephrinePresentContraction BlockedAlpha oup.com
Ergonovine (in rabbits)PresentEffect on sperm numbers and indirectly uterine activity preventedAlpha oup.com

This table illustrates that this compound's blockade of alpha-adrenergic receptors effectively inhibits uterine contractions mediated by various adrenergic agonists. oup.comumich.eduoup.com

Pharmacokinetic Profiles Relevant to Research Paradigms

Systemic Absorption Characteristics and Bioavailability Variability

Phenoxybenzamine is absorbed from the gastrointestinal tract, but this absorption is incomplete and variable. The bioavailability of orally administered this compound is reported to be in the range of 20-30%. medicaldialogues.indrugs.commims.comderangedphysiology.commims.com This variability in absorption and relatively low bioavailability are important factors to consider in research studies, particularly when administering the compound orally and attempting to achieve consistent systemic exposure.

Distribution Patterns, Including Accumulation in Adipose Tissues

This compound is characterized by high lipid solubility, which influences its distribution throughout the body. drugs.comderangedphysiology.comnih.gov It is distributed into various tissues and has a tendency to accumulate in adipose tissues. medicaldialogues.indrugs.commims.commims.com This accumulation in fat can occur following the administration of large doses. drugs.comnih.gov The high lipid solubility and protein binding contribute to a potentially large volume of distribution, although specific values are not consistently reported in the literature. derangedphysiology.com Small amounts of the compound can remain in various tissues for at least a week. nih.gov Studies in rats have shown that this compound treatment can decrease fat accumulation, affecting fat cell size and number in different adipose depots. nih.gov

Elimination Pathways and Excretion Mechanisms

This compound and its metabolites are primarily eliminated from the body through excretion in urine and bile. medicaldialogues.indrugs.commims.comderangedphysiology.commims.comijpsjournal.commedicines.org.uk Over 50% of radioactivity of intravenously administered this compound has been shown to be excreted within 12 hours, and over 80% within 24 hours, although small amounts can persist in tissues. nih.gov The elimination half-life of this compound is approximately 24 hours. medicaldialogues.indrugs.commims.comderangedphysiology.commims.commedicines.org.uk However, the duration of its pharmacological effect is significantly longer, persisting for 3-4 days or even up to a week with daily administration, due to its irreversible covalent binding to alpha-adrenergic receptors. drugs.commedicines.org.ukwikidoc.orgncats.iowikipedia.orgmdpi.com This prolonged effect is dependent on the synthesis of new receptors rather than the metabolism or elimination of the drug itself. mdpi.com

Pharmacokinetic Summary of this compound

ParameterCharacteristic / ValueSource(s)
AbsorptionIncomplete and variable from GI tract medicaldialogues.indrugs.commims.comderangedphysiology.commims.com
Bioavailability (Oral)20-30% medicaldialogues.indrugs.commims.comderangedphysiology.commims.com
MetabolismPrimarily hepatic via dealkylation medicaldialogues.indrugs.commims.commims.comijpsjournal.commedicines.org.uk
Active MetabolitesN-phenoxyisopropyl-benzylamine (identified) medicaldialogues.indrugs.com
DistributionWide, high lipid solubility drugs.comderangedphysiology.comnih.gov
Adipose Tissue AccumulationYes, especially with large doses medicaldialogues.indrugs.commims.commims.comnih.gov
Elimination PathwaysUrine and bile medicaldialogues.indrugs.commims.comderangedphysiology.commims.comijpsjournal.commedicines.org.uk
Elimination Half-life (Plasma)Approx. 24 hours medicaldialogues.indrugs.commims.comderangedphysiology.commims.commedicines.org.uk
Duration of Effect≥ 3-4 days (due to irreversible binding) drugs.commedicines.org.ukwikidoc.orgncats.iomdpi.com

Structure Activity Relationships Sar and Molecular Design

Contribution of Haloalkylamine Moiety to Alpha-Adrenoceptor Selectivity

The presence of the haloalkylamine (specifically, the beta-chloroethylamine) moiety in phenoxybenzamine is crucial for its mechanism of action and contributes to its selectivity for alpha-adrenoceptors. This group undergoes an intramolecular cyclization to form a highly reactive intermediate, an aziridinium (B1262131) ion. pharmaguideline.comramauniversity.ac.in This positively charged electrophilic aziridinium ion then forms a covalent bond with a nucleophilic group on the alpha-adrenoceptor, leading to irreversible blockade. pharmaguideline.comramauniversity.ac.in This alkylation process is a key determinant of the long-lasting and non-competitive antagonism exhibited by this compound at these receptors. plos.orgpharmaguideline.comderangedphysiology.comnih.gov

Impact of Phenoxy and Oxyamino Carbon Chain Substitutions on Receptor Affinity

Modifications to the phenoxy group and the carbon chain connecting it to the oxyamino nitrogen can influence the receptor affinity and selectivity of this compound derivatives. Compounds lacking substituents on both the phenoxy group and the oxyamino carbon chain have been shown to exhibit moderate alpha-1 adrenoceptor selectivity. gpatindia.comnih.gov Conversely, specific substitutions on the phenoxy moiety can enhance potency.

Identification of Structural Features Conferring High Potency for Alpha-Adrenoceptor Antagonism

Research into this compound-related beta-chloroethylamines has identified structural features associated with high potency as alpha-adrenoceptor antagonists. Compounds bearing a 2-ethoxyphenoxy or a 2-i-propoxyphenoxy moiety have demonstrated high potency as alpha-adrenoceptor antagonists, with affinity values comparable to that of this compound itself. gpatindia.comnih.gov This suggests that the nature and position of substituents on the phenoxy ring play a significant role in optimizing the interaction with the receptor binding site.

Insights into Alpha-1 Adrenoceptor Subtype Differentiation Based on this compound Derivatives

While this compound is generally considered a non-selective alpha-adrenoceptor antagonist, blocking both alpha-1 and alpha-2 receptors, studies on its derivatives have provided insights into alpha-1 adrenoceptor subtype differentiation. nih.govderangedphysiology.comnih.govnih.gov Some this compound-related beta-chloroethylamines have shown moderate alpha-1 adrenoceptor selectivity. nih.gov Furthermore, certain derivatives have demonstrated the ability to distinguish between different alpha-1 adrenoceptor subtypes, as indicated by discontinuities in their inhibition curves in pharmacological studies. nih.gov This suggests that subtle structural variations can lead to preferential affinity for specific alpha-1 subtypes. For instance, some compounds have shown higher affinity towards a minor population of receptors, while others preferentially inhibited a major population of alpha-1 adrenoceptors in specific tissues. nih.gov The development of more selective ligands has been important for advancing research into the distinct physiological roles of alpha-1 adrenoceptor subtypes (α1A, α1B, and α1D). frontiersin.orgacs.org

Preclinical Research Models and Findings

In Vitro Studies

Phenoxybenzamine is characterized as a non-selective and irreversible antagonist of alpha-adrenergic receptors (α-adrenoceptors). nih.gov Its mechanism involves the formation of a stable, covalent bond with these receptors, leading to a long-lasting "chemical sympathectomy". wikipedia.org This irreversible binding permanently blocks the receptor, preventing adrenaline and noradrenaline from eliciting their effects. wikipedia.org

Studies on recombinant human α2-adrenoceptors demonstrated that this compound significantly reduces the ligand-binding capacity of α2A-, α2B-, and α2C-adrenoceptor subtypes. This inactivation is attributed to the alkylation of an accessible cysteine residue within the receptor's structure. This compound also demonstrates antagonist properties at the serotonin (B10506) 5-HT2A receptor and can inhibit calmodulin. nih.govdrugbank.com Furthermore, research on bovine caudate membranes has shown that this compound acts as an irreversible antagonist for the binding of D-2-selective dopaminergic ligands.

Table 1: Receptor Binding Profile of this compound
Receptor TargetActionBinding NatureKey Finding
Alpha-1 AdrenoceptorAntagonistIrreversible, CovalentBlocks postsynaptic receptors, leading to vasodilation. wikipedia.org
Alpha-2 AdrenoceptorAntagonistIrreversible, CovalentReduces ligand binding capacity of α2A, α2B, and α2C subtypes.
Dopamine (B1211576) D2 ReceptorAntagonistIrreversibleInhibits binding of D-2 selective ligands in bovine caudate membranes.
Serotonin 5-HT2A ReceptorAntagonistIrreversibleExhibits antagonist properties at this serotonin receptor subtype. wikipedia.org
CalmodulinInhibitor-Identified as an inhibitor of calmodulin. nih.govdrugbank.com

In preclinical models of ischemic injury, this compound has demonstrated neuroprotective properties. Specifically, in rat hippocampal slice cultures subjected to oxygen-glucose deprivation (OGD), a standard in vitro model simulating stroke conditions, this compound was found to reduce neuronal death. This protective effect was observed across a broad concentration range and was effective even when administered hours after the initial OGD insult. These findings suggest a potential role for this compound in mitigating the neuronal damage associated with ischemic events.

This compound has been shown to possess anti-proliferative and anti-tumor properties in various human cancer cell lines. Research on malignant glioma cells, specifically U251 and U87MG lines, revealed that this compound hydrochloride significantly inhibits cell proliferation in a dose-dependent manner. nih.gov Beyond inhibiting growth, it also attenuated the malignancy of these glioma cells by reducing their migration and invasion capacities. medchemexpress.com The mechanism for this anti-tumor effect in glioma cells has been linked to the inhibition of the TrkB-Akt pathway. nih.gov Additionally, studies have identified that this compound has histone deacetylase (HDAC) inhibitory activity, with particular sensitivity noted for HDAC isoforms 5, 6, and 9, suggesting a potential mechanism for its anti-tumor effects. touro.edunih.gov

Table 2: In Vitro Anti-Tumor Activity of this compound in Human Glioma Cell Lines
Cell LineActivity MeasuredConcentrationInhibition Rate / Finding
U251Proliferation (96h)10 µM26.5% inhibition. medchemexpress.com
U87MGProliferation (96h)10 µM27.3% inhibition. medchemexpress.com
U251Migration (24h)10 µM28.6% inhibition. medchemexpress.com
U87MGMigration (24h)10 µM39.8% inhibition. medchemexpress.com
U251Invasion (72h)10 µMNumber of invaded cells declined by 63.8%. medchemexpress.com
U87MGInvasion (72h)10 µMNumber of invaded cells declined by 32.9%. medchemexpress.com

In Vivo Animal Models

In vivo studies using rodent models have further characterized the pharmacological effects of this compound. In a rat model of severe traumatic brain injury, this compound administration was found to be neuroprotective, leading to significant improvements in neurological severity scores and motor function. medchemexpress.com

Regarding its cardiovascular effects, studies in spontaneously hypertensive rats (SHR) showed that this compound reduced blood pressure. nih.gov In normotensive Wistar rats, however, it did not lower blood pressure but did cause a marked increase in heart rate. nih.gov The hypotensive effect in SHR models was observed to be transient, disappearing within 24 hours, even as the alpha-blocking effects persisted for several days. nih.gov In other studies using rats with pheochromocytoma-induced hypertension, large doses of this compound did not successfully decrease blood pressure or completely block aortic alpha receptors as it did in control animals. nih.gov

The anti-tumor properties of this compound have also been confirmed in vivo. In a nude mouse model with U87MG glioma cell xenografts, subcutaneous administration of this compound hydrochloride demonstrated an anti-tumorigenic effect, reducing the number of tumor cells. medchemexpress.com

The rat vas deferens has been utilized as a classic model to investigate the function and pharmacology of α-adrenoceptors, particularly the α1-adrenoceptor subtypes that mediate smooth muscle contraction. nih.gov this compound has been instrumental in these studies as a tool to irreversibly inactivate these receptors. Research has shown that treating isolated rat vasa deferentia with this compound leads to a dose-dependent reduction in the density of α1-adrenoceptor binding sites. nih.gov

Functionally, this receptor inactivation corresponds with a decreased potency and maximal contractile response to α-adrenoceptor agonists like phenylephrine (B352888). nih.gov It is believed that the blockade of α1-adrenoceptors in the longitudinal muscles of the vas deferens is responsible for the observed inhibition of ejaculation. wikipedia.org Studies examining the specific subtypes involved suggest that tonic contractions of the rat vas deferens elicited by exogenous agonists are predominantly mediated by α1A-adrenoceptors. nih.gov this compound's irreversible antagonism has been crucial in characterizing the relationship between receptor density and the functional contractile response of this tissue. nih.govnih.gov

Hemodynamic and Neuroendocrine Responses in Hypertensive Animal Models

The effects of this compound on hemodynamic and neuroendocrine parameters have been evaluated in several preclinical models of hypertension, including spontaneously hypertensive rats (SHR), renal hypertensive rats, and deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive rats.

In spontaneously hypertensive rats, oral administration of this compound has been shown to reduce blood pressure. Notably, this hypotensive effect occurred without a marked increase in heart rate, a common reflex response to vasodilation. However, the blood pressure-lowering effect in SHR was observed to be transient, disappearing within 24 hours despite the long-lasting alpha-adrenergic blockade. In contrast, when administered to normotensive Wistar rats, this compound did not lower blood pressure but did cause a significant increase in heart rate. The antihypertensive properties of this compound have been consistently demonstrated across various models, including renal and DOCA-salt-induced hypertension.

Studies investigating the neuroendocrine responses to this compound in hypertensive animal models are less detailed. While research in human subjects with essential hypertension has explored effects on plasma norepinephrine (B1679862), renin activity, and aldosterone, direct and comprehensive corresponding data from animal models is not as extensively documented in the available literature. For instance, while other alpha-adrenergic blockers have been shown to reduce plasma renin activity in hypertensive rats, specific data for this compound in this context is limited. The primary mechanism underlying its hemodynamic effects is the non-selective and irreversible blockade of alpha-1 and alpha-2 adrenergic receptors, leading to vasodilation and a subsequent reduction in blood pressure.

Interactive Data Table: Hemodynamic Effects of this compound in Hypertensive Rat Models

Animal Model Parameter Effect of this compound Key Finding Citation
Spontaneously Hypertensive Rat (SHR) Blood Pressure Decrease Effective in lowering blood pressure.
Spontaneously Hypertensive Rat (SHR) Heart Rate No significant increase Did not induce significant reflex tachycardia.
Normotensive Wistar Rat (NWR) Blood Pressure No change Did not lower blood pressure in non-hypertensive animals.
Normotensive Wistar Rat (NWR) Heart Rate Marked increase Induced significant tachycardia.
Renal Hypertensive Rat Blood Pressure Decrease Demonstrated antihypertensive effect.
DOCA-Salt Hypertensive Rat Blood Pressure Decrease Demonstrated antihypertensive effect.

Pain Models (e.g., Complete Freund's Adjuvant) for Anti-inflammatory and Immunomodulatory Actions

This compound has been investigated for its analgesic, anti-inflammatory, and immunomodulatory properties in preclinical pain models, notably the Complete Freund's Adjuvant (CFA) model in rats. The CFA model, which involves an intraplantar injection of CFA to induce a localized inflammatory response characterized by tactile allodynia and thermal hyperalgesia, is a standard model for studying inflammatory pain.

In a study utilizing the 4-day rat CFA model, this compound demonstrated significant analgesic effects. When administered orally, it was shown to reverse mechanical allodynia, a key symptom of inflammatory pain where a normally non-painful stimulus is perceived as painful. The efficacy of this compound in this model was found to be comparable to that of the non-steroidal anti-inflammatory drug (NSAID) naproxen.

The rationale for testing this compound in this pain model stemmed from gene expression studies. Microarray analysis of dorsal root ganglia from CFA-treated rats identified a specific "CFA signature" of differentially expressed genes related to immune responses, nerve growth, and regeneration. Using the Connectivity Map database, it was found that the gene expression signature of this compound was inversely correlated with this CFA signature, suggesting it might counteract the pathological processes underlying the inflammatory pain state.

The mechanism of action for this compound's effects in this model is thought to extend beyond simple alpha-adrenergic blockade and involve anti-inflammatory and immunomodulatory actions. It has been proposed that this compound may exert these effects by blocking α2-adrenergic receptors on immune cells such as macrophages. This action could potentially lead to a decrease in the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), which is known to sensitize sensory neurons and contribute to pain. Further computational studies based on gene expression signatures in malignant cell lines also support the characterization of this compound as having anti-inflammatory and immunomodulatory potential.

Interactive Data Table: Effects of this compound in the Rat CFA Model of Inflammatory Pain

Parameter Outcome Measure Result with this compound Comparison Citation
Analgesia Mechanical Allodynia Significant reversal of pain sensitivity. Efficacy was comparable to naproxen.
Gene Expression Connectivity Map Analysis Inverse correlation with "CFA signature". Suggests a counteracting effect on inflammatory pain pathways.
Proposed Mechanism Anti-inflammatory Action Potential reduction of TNF-α release from macrophages. Mediated through α2-adrenergic receptor blockade.

Investigation in Lymphoma Models (e.g., Burkitt's Lymphoma)

The investigation of this compound in the context of lymphoma, including aggressive forms like Burkitt's lymphoma, has primarily focused on its anti-proliferative properties observed in in-vitro studies using human tumor cell lines. While direct, comprehensive studies in animal models of Burkitt's lymphoma are not extensively detailed in the available literature, the existing preclinical data points towards potential anti-neoplastic mechanisms of action.

Studies have demonstrated that this compound can inhibit the growth of various human tumor cell cultures, with lymphoma cell lines being among the sensitive types. This anti-proliferative activity is a key area of interest for its potential application in oncology.

A significant finding from preclinical research is the identification of this compound as an inhibitor of histone deacetylases (HDACs). Specifically, it has shown inhibitory activity against HDAC isoforms 5, 6, and 9. HDACs are enzymes that play a crucial role in the regulation of gene expression, and their dysregulation is often implicated in the development and progression of cancers, including lymphomas. The inhibition of HDACs is a recognized therapeutic strategy for certain malignancies, and this finding provides a plausible mechanism for the anti-tumor effects of this compound.

Furthermore, analysis of the gene expression signature of this compound in malignant cell lines using the Broad Institute's CLUE platform has suggested that its effects are consistent with the suppression of tumor expansion. While these findings are promising, it is important to note that much of the current evidence is derived from in-vitro cell culture experiments. Although one study noted that another compound was being investigated preclinically for efficacy in Burkitt's lymphoma, it did not provide direct evidence for this compound in an animal model of this specific disease. Therefore, while the foundational research suggests a potential role for this compound in lymphoma, further in-vivo studies using relevant animal models are necessary to validate these findings and to fully understand its therapeutic potential in this context.

Interactive Data Table: Preclinical Findings for this compound in Relation to Lymphoma

Research Model Key Finding Proposed Mechanism of Action Citation
Human Lymphoma Cell Cultures Inhibition of cell proliferation. Anti-proliferative effects.
In-vitro Enzyme Assays Inhibition of histone deacetylases (HDACs 5, 6, and 9). Epigenetic modification through HDAC inhibition.
Malignant Cell Line Gene Expression Analysis Gene signature consistent with suppression of tumor expansion. Multiple potential anti-neoplastic pathways.

Clinical Research Applications and Observational Studies

Therapeutic Efficacy and Mechanistic Insights in Specific Clinical Conditions

Phenoxybenzamine's clinical utility has been explored in conditions where modulating adrenergic tone is critical for managing hemodynamic stability and improving perfusion.

Management of Pheochromocytoma: Hemodynamic Stabilization and Catecholamine Antagonism

Pheochromocytomas and paragangliomas are neuroendocrine tumors that release excessive amounts of catecholamines, such as norepinephrine (B1679862) and epinephrine (B1671497), leading to significant hypertension and hemodynamic instability, particularly during surgical resection. clinicsinsurgery.comoup.comfrontiersin.org Preoperative medical management with alpha-adrenergic blockers is crucial to mitigate these risks. clinicsinsurgery.comfrontiersin.org this compound is a long-acting alpha-blocker commonly used in this context. drugbank.comnih.govmayoclinic.org It works by blocking the alpha-receptor mediated vasoconstrictive effects of catecholamines. oup.com

Preoperative alpha-blockade with this compound is a standard strategy for patients undergoing surgery for pheochromocytoma. This preparation aims to control blood pressure, allow for the correction of contracted plasma volume, and protect against catecholamine-induced cardiac damage. nih.gov The duration of preoperative alpha-blockade is typically at least 7 days, although some centers may extend this period, particularly for patients with larger tumors or higher catecholamine levels. frontiersin.orgmayoclinic.org While guidelines recommend at least 7 days of preoperative alpha blockade, the actual duration can vary due to inconsistencies in standardization of management. frontiersin.org

Studies have compared this compound, a nonselective alpha-antagonist, with selective alpha-1 blockers like doxazosin (B1670899) for preoperative management of pheochromocytoma. Some studies suggest that this compound may provide slightly better control of systolic arterial pressure compared to doxazosin. njmonline.nlnih.gov However, this can come at the cost of more pronounced postoperative hypotension. njmonline.nlnih.gov

A multicenter study involving 134 patients compared this compound and doxazosin. The primary endpoint, the cumulative intraoperative time outside a predefined blood pressure target range (systolic blood pressure >160 mmHg or MAP <60 mmHg), did not differ significantly between the two groups. oup.com However, this compound was found to be more effective in preventing intraoperative hemodynamic instability based on a composite score. oup.combioscientifica.com Despite this, the study could not establish an association between improved intraoperative stability with this compound and better clinical outcomes. oup.combioscientifica.com

Another retrospective analysis of 44 patients found no statistically significant differences between doxazosin and this compound groups in intraoperative blood pressure fluctuations. viamedica.pl

The use of concomitant medications also differs between the two agents. This compound often requires the addition of a beta-blocker to manage reflex tachycardia, which can occur due to its alpha-2 receptor blockade leading to increased norepinephrine release. clinicsinsurgery.commayoclinic.orgnjmonline.nlnih.gov Patients on doxazosin, a selective alpha-1 blocker, may require more additional antihypertensive medications, such as calcium channel blockers, for optimal blood pressure control. njmonline.nlnih.govfrontiersin.org

The following table summarizes some comparative findings:

FeatureThis compoundDoxazosinSource(s)
Alpha Receptor SelectivityNonselective (alpha-1 and alpha-2)Selective (alpha-1) drugbank.comviamedica.pl
Intraoperative Hemodynamic StabilityPotentially better (composite score)Less effective (composite score) oup.combioscientifica.com
Postoperative HypotensionMore pronouncedLess pronounced njmonline.nlnih.gov
Need for Beta-BlockerMore often required (for tachycardia)Less often required njmonline.nlnih.govfrontiersin.org
Need for Additional AntihypertensivesLess often requiredMore often required (e.g., CCBs) njmonline.nlnih.govfrontiersin.org
Intraoperative BP FluctuationsNo statistically significant differenceNo statistically significant difference viamedica.pl

Preoperative alpha-blockade with this compound is effective in reducing the incidence of intraoperative hemodynamic instability during pheochromocytoma resection. frontiersin.org Studies have shown that it can lead to improved intraoperative hemodynamic stability compared to selective alpha-1 blockers, although this does not always translate to improved clinical outcomes. clinicsinsurgery.comoup.combioscientifica.com One study noted that over two decades, as the average this compound dose increased, intraoperative hemodynamic stability improved significantly. clinicsinsurgery.com

However, this compound's long duration of action and nonselective nature can contribute to prolonged postoperative hypotension. clinicsinsurgery.comnih.govnjmonline.nl While preoperative alpha blockade improves intraoperative hemodynamics and reduces postoperative morbidity and mortality in general, the use of this compound specifically has been associated with more postoperative hypotension compared to selective alpha-1 antagonists. clinicsinsurgery.comfrontiersin.org

Investigation in Congenital Heart Surgery

This compound has also been investigated for its use in pediatric cardiac surgery, particularly in complex cases like hypoplastic left heart syndrome (HLHS). nih.govresearchgate.net Its vasodilatory properties are leveraged to optimize systemic and pulmonary blood flow. researchgate.netmedcraveonline.com

Hypoplastic Left Heart Syndrome (HLHS) is a severe congenital heart defect where the left side of the heart is underdeveloped. medcraveonline.com Surgical palliation, such as the Norwood procedure, is necessary to allow the right ventricle to support systemic circulation. medcraveonline.com In these patients, balancing systemic and pulmonary blood flow is critical for adequate systemic oxygen delivery. cambridge.orgnih.gov

This compound has been shown to improve systemic oxygen delivery in patients with HLHS undergoing the Norwood procedure. researchgate.netcambridge.org By reducing systemic vascular resistance (SVR) through alpha-adrenergic blockade, this compound can decrease the afterload on the single right ventricle, promoting increased systemic blood flow relative to pulmonary blood flow. medcraveonline.comnih.gov This can help optimize the balance between pulmonary and systemic circulation, which is often tenuous in these patients. medcraveonline.comcambridge.orgnih.gov The use of this compound has been associated with improved survival in infants with HLHS undergoing the Norwood procedure in some reports. researchgate.netcambridge.org It is thought to produce a more stable parallel circulation by ameliorating postoperative fluctuations in systemic vascular resistance. medcraveonline.comnih.gov

Research has indicated that this compound can facilitate higher pump flow rates during cardiopulmonary bypass and is associated with less metabolic acidosis postoperatively. nih.govmedcraveonline.com Compared to controls, the use of phentolamine (B1677648), another alpha-blocker, has been associated with limited anaerobic metabolism during cardiopulmonary bypass, evidenced by lower lactate (B86563) levels and higher systemic oxygen delivery. researchgate.netcambridge.org While this compound has been used, its availability and use have decreased in recent years, with phentolamine being more commonly utilized for alpha-blockade in congenital heart surgery in the current era. cambridge.org

Effects on Microcirculatory Perfusion During Cardiopulmonary Bypass

Research has investigated the potential of this compound to improve microcirculatory perfusion during cardiopulmonary bypass (CPB), particularly in vulnerable populations like infants undergoing cardiac surgery. Hypothermic CPB can induce severe vasoconstriction in small vessels, potentially compromising tissue perfusion in vital organs. researchgate.netresearchgate.net this compound, with its potent vasodilatory effect, has been hypothesized to counteract this vasoconstriction and enhance microcirculatory blood flow, thereby potentially reducing reperfusion injury. researchgate.netresearchgate.net

A prospective study involving infants undergoing arterial switch operation for transposition of great arteries explored the effects of different doses of this compound during CPB. The study divided 45 infants into three groups: Group 1 received 1 mg/kg this compound, Group 2 received 0.5 mg/kg, and Group 3 served as a control group without this compound. researchgate.netresearchgate.net The effects were assessed by monitoring various parameters during CPB, including aortic line pressure, mean arterial pressure, nasopharyngeal and rectal temperatures, venous oxygen saturation, cerebral oxygenation, and base deficit. researchgate.netresearchgate.net

The findings indicated that the groups receiving this compound (Group 1 and 2) exhibited higher venous oxygen saturation and cerebral oxygenation compared to the control group (Group 3). researchgate.net The temperature gradient was also lower in the this compound groups. researchgate.net Furthermore, the base deficit was more pronounced in the control group. researchgate.net Specifically, Group 1, receiving the higher dose, showed lower aortic line pressure and mean arterial pressure than Group 2, alongside higher venous oxygen saturation and cerebral oxygenation. researchgate.net

These results suggest that this compound administration during CPB may lead to lower aortic line pressure, potentially facilitating higher pump flow. researchgate.net This, in turn, appeared to result in improved venous and cerebral oxygenation, faster cooling and re-warming, and a reduced base deficit. researchgate.net

Here is a summary of key findings from the study on this compound during CPB:

ParameterThis compound Groups (1 & 2) vs. Control (3)Group 1 (1mg/kg) vs. Group 2 (0.5mg/kg)
Venous Oxygen SaturationHigher (p<0.04-0.001)Higher (p=0.000)
Cerebral OxygenationHigher (p<0.04-0.001)Higher (p=0.000)
Temperature GradientLower (p=0.01-0.004)Not specified
Base DeficitLess (p=0.005)Not specified
Aortic Line PressureNot specifiedLower (p=0.000)
Mean Arterial PressureNot specifiedLower (p=0.000)

Research in Urological Disorders

This compound has been investigated for its effects on the smooth muscle of the urogenital tract, leading to research in various urological disorders, including functional urethral obstruction and benign prostatic hyperplasia. plos.orgnih.gov

Functional Urethral Obstruction and Bladder Outlet Relaxation

Functional urethral obstruction can occur due to inappropriate contraction or failed relaxation of the bladder neck or muscular urethra during voiding. nih.gov This condition can lead to dysuria and urine retention. researchgate.net this compound, as an alpha-adrenergic antagonist, acts to relax the smooth muscle in the urethra and bladder outlet, thereby increasing the opening of the bladder and facilitating easier emptying. nih.govmims.com

Research in animal models, such as dogs, has explored the effects of this compound on urethral pressure profiles. Studies have shown that this compound can decrease urethral resistance. nih.gov While this compound has been empirically recommended in veterinary medicine to facilitate voiding in cases of increased urethral tone, clinical responses have been noted as variable. nih.govresearchgate.net This variability might be related to the nature and severity of the underlying obstructive disease. nih.gov

In human medicine, this compound has been used in patients with micturition problems associated with neurogenic bladder and functional outlet obstruction. drugs.comnih.gov Its use aims to reduce increased alpha-adrenergic tone in the lower urinary tract. nih.gov

Historical Use and Research in Benign Prostatic Hyperplasia

This compound holds a historical place in the medical treatment of benign prostatic hyperplasia (BPH), a common condition in aging men characterized by lower urinary tract symptoms (LUTS). nih.govnih.govmedscape.comtcs.org.tw BPH involves both a static component (increased prostate size) and a dynamic component (increased prostate smooth muscle tone mediated by alpha-1 adrenoceptors). tcs.org.tw Alpha-adrenergic blockers like this compound target the dynamic component by relaxing the smooth muscle in the prostate and bladder neck, thus reducing urethral resistance and improving voiding symptoms. tcs.org.tw

In 1976, this compound was the first alpha-blocker reported to be effective for treating BPH. nih.govnih.gov A randomized placebo-controlled study conducted two years later further confirmed its therapeutic benefit. nih.govnih.gov These early studies demonstrated that this compound was superior to placebo in alleviating LUTS and increasing peak urinary flow rate. nih.govnih.gov

However, despite its demonstrated efficacy in early research, the use of this compound for BPH has largely been superseded by more selective alpha-1 receptor antagonists. nih.govmedscape.com The primary limitation of this compound in this context was its side effect profile, which was attributed to its nonselectivity in blocking both alpha-1 and alpha-2 adrenergic receptors. nih.govnih.govmedscape.commedscape.com

Here is a summary of early research findings on this compound for BPH:

Study TypeKey FindingCitation
Initial Report (1976)First alpha-blocker reported effective for BPH. nih.govnih.gov
Randomized Placebo-Controlled Study (1978)Confirmed therapeutic benefit; superior to placebo in relieving LUTS and increasing peak flow rate. nih.govnih.gov

Exploration in Neuropathic Pain Syndromes (Complex Regional Pain Syndrome)

This compound has been explored for its potential role in the management of neuropathic pain syndromes, particularly Complex Regional Pain Syndrome (CRPS), also previously known as Reflex Sympathetic Dystrophy. plos.orgnih.govclinexprheumatol.orgwfsahq.orgnih.gov CRPS is a chronic pain condition often affecting a limb after injury, characterized by severe pain, vasomotor changes, sudomotor changes, and trophic changes. wfsahq.org

The rationale for using alpha-adrenergic antagonists like this compound in CRPS stemmed from the initial understanding of the syndrome involving apparent dysregulation or increased activity of the sympathetic nervous system. plos.orgnih.gov The aim was to block or reduce sympathetic activity to alleviate pain. clinexprheumatol.org

Studies and case reports have investigated the efficacy of this compound in CRPS. Some early reports suggested a striking response rate. clinexprheumatol.org The observed clinical benefits in some patients, including improved vascular perfusion (increased skin temperature and reduced edema) and diminished pain, are consistent with the drug's alpha-adrenergic blocking effects. nih.gov

Beyond its alpha-adrenergic blocking activity, research has also explored other potential mechanisms by which this compound might exert effects in neuropathic pain. One area of investigation is its potential immunomodulatory or anti-inflammatory effects, possibly involving the blockade of alpha-2 adrenergic receptors on immune cells like macrophages, which could reduce the release of proinflammatory cytokines. nih.govnih.gov Additionally, recent studies have identified that this compound possesses histone deacetylase (HDAC) inhibitory activity, particularly against HDAC isoforms 5, 6, and 9. plos.org This finding is of interest because certain neuropathic pain syndromes, including CRPS, can exhibit a proliferative nature, and inhibiting HDACs has shown potential in animal models of neuropathy. plos.org While this compound is not FDA-approved for CRPS, its potential mechanisms beyond simple sympathetic blockade are areas of ongoing research. nih.gov

Preliminary Studies on Autonomic Dysreflexia Management

Preliminary studies have explored the use of this compound in the management of autonomic dysreflexia, a potentially life-threatening condition that can occur in individuals with spinal cord injury at or above the sixth thoracic level. nih.govresearchgate.netnih.gov Autonomic dysreflexia is characterized by a sudden, significant increase in blood pressure in response to stimuli below the level of injury, often related to bladder or bowel distension. researchgate.netnih.gov This exaggerated sympathetic response is mediated by alpha-adrenergic receptors, leading to widespread vasoconstriction. auajournals.org

Given its alpha-sympatholytic properties, this compound has been investigated for its ability to counter the inappropriate rise in urethral resistance and widespread vasoconstriction that contributes to the hypertensive episodes in autonomic dysreflexia. researchgate.netauajournals.org Some early studies in patients with severe autonomic dysreflexia treated with this compound reported dramatic relief of symptoms. researchgate.netauajournals.org Bladder and urethral pressure studies in these patients suggested that the inappropriate rise in urethral resistance was a result of an exaggerated response to bladder filling. researchgate.netauajournals.org

However, a systematic review of the management of autonomic dysreflexia indicated conflicting evidence regarding the use of this compound, with one study showing no effect on the occurrence or severity of autonomic dysreflexia episodes, while another suggested a positive treatment effect. nih.govnih.gov This highlights the need for further research to clarify the role of this compound in the management of this complex condition. nih.gov

Mechanisms of Pharmacological Interactions

This compound's primary mechanism of action is the nonselective, irreversible blockade of alpha-adrenergic receptors (both alpha-1 and alpha-2). drugs.comnih.gov This irreversible binding forms stable covalent bonds with the receptors. drugs.com This blockade prevents norepinephrine and epinephrine from binding to these receptors, thereby inhibiting their vasoconstrictive and other alpha-mediated effects. drugs.com

The nonselective nature of this compound's alpha blockade is key to understanding its pharmacological interactions. By blocking alpha-1 receptors in vascular smooth muscle, it causes vasodilation and a reduction in blood pressure. drugs.comdrugbank.com Simultaneously, by blocking presynaptic alpha-2 receptors, which normally inhibit norepinephrine release, this compound can potentially lead to increased norepinephrine levels in the synaptic cleft. drugs.com

A significant pharmacological interaction arises when this compound is used concurrently with agents that stimulate both alpha and beta-adrenergic receptors, such as epinephrine. drugs.comwikidoc.org In the presence of this compound's alpha blockade, the beta-adrenergic effects of epinephrine become unopposed. drugs.com This can result in an exaggerated hypotensive response (due to beta-2 mediated vasodilation) and tachycardia (due to beta-1 mediated cardiac stimulation). drugs.comwikidoc.org This phenomenon is known as "epinephrine reversal," where epinephrine, which normally causes a pressor effect, instead causes a depressor effect. drugs.com

Furthermore, the alpha-adrenergic blockade by this compound can influence interactions with other antihypertensive medications and drugs affecting the sympathetic nervous system. Concurrent use with other antihypertensive agents can lead to additive hypotensive effects. drugbank.commedscape.com Interactions with drugs that increase sympathetic tone or affect adrenergic receptors can be complex and require careful monitoring. wikidoc.orgmedscape.com For instance, drugs that decrease prostaglandin (B15479496) synthesis (like NSAIDs) may decrease the effects of this compound through pharmacodynamic antagonism. medscape.com

The long duration of action of this compound, a result of its irreversible binding, means that its pharmacological interactions can persist for several days after administration. mims.comwikidoc.orgmedscape.com

Synergistic and Antagonistic Effects with Other Vasodilators and Antihypertensives

This compound's primary action involves blocking alpha-adrenergic receptors, leading to vasodilation and a reduction in blood pressure. uobabylon.edu.iq This effect can be additive when used in combination with other antihypertensive drugs that operate through different mechanisms, such as ACE inhibitors, calcium channel blockers, or diuretics. ijpsjournal.comijpsjournal.com For instance, combining this compound with these agents may lead to an increased risk of hypotension. ijpsjournal.comijpsjournal.com

Research has also explored its interactions with other vasodilators. Studies involving experimental vein bypass grafts have shown that while this compound, a broad alpha-adrenergic antagonist, enhanced dopamine (B1211576) relaxation in the jugular vein and depressed it in the carotid artery, it had no effect on the dopamine response in the vein graft itself. nih.gov This suggests that dopamine relaxation in vein grafts may not be mediated by alpha-adrenergic receptor activation. nih.gov

Interactions with Beta-Adrenergic Blocking Agents and Sympathomimetics

The interaction between this compound and beta-adrenergic blocking agents, as well as sympathomimetics, is of significant clinical importance. This compound, by blocking alpha receptors, prevents vasoconstriction. uobabylon.edu.iq When used concurrently with agents that stimulate both alpha and beta-adrenergic receptors, such as epinephrine, there is an increased risk of an exaggerated hypotensive response and tachycardia. mims.comnih.govuptodateonline.ir This occurs because the alpha blockade by this compound leaves the beta-adrenergic receptors unopposed, leading to vasodilation and increased heart rate. ijpsjournal.comijpsjournal.com

Conversely, beta-adrenergic blockers reduce blood pressure by decreasing cardiac output and inhibiting renin release. le.ac.uk The combination of an alpha-blocker like this compound with a beta-agonist can result in a more significant decrease in blood pressure due to unopposed beta-adrenergic activity, primarily causing vasodilation and an increase in heart rate. ijpsjournal.comijpsjournal.com Therefore, careful monitoring is crucial when these drug classes are used together. ijpsjournal.comijpsjournal.com

This compound can antagonize the effects of alpha-adrenergic sympathomimetic drugs. researchgate.net Its effects may be increased when used with drugs like epinephrine that possess both alpha and beta-adrenergic properties. researchgate.net

Modulation of Drug Effects by Prostaglandin Synthesis Inhibitors

The interaction between this compound and prostaglandin synthesis inhibitors has been investigated in various contexts. Prostaglandins play a role in modulating vascular tone and other physiological processes. Research on isolated guinea-pig ileum has shown that prostaglandin synthesis inhibitors like indomethacin (B1671933) can affect responses to various agonists. While the contractile response to 5-HT was almost completely inhibited by indomethacin in rabbit gastric body strips, the response was not affected by this compound treatment. cdnsciencepub.com This suggests distinct pathways are involved.

Physiological Basis of Adverse Effects

The adverse effects associated with this compound are largely attributable to its alpha-adrenergic blocking action. uobabylon.edu.iqresearchgate.net

Mechanisms Underlying Orthostatic Hypotension and Compensatory Tachycardia

Orthostatic hypotension, a common adverse effect, results from the blockade of alpha-1 receptors in the vascular smooth muscle. uobabylon.edu.iqnih.gov These receptors are responsible for mediating vasoconstriction, which is essential for maintaining blood pressure upon standing. uobabylon.edu.iqcambridge.org By blocking these receptors, this compound impairs the body's ability to constrict blood vessels in response to gravity, leading to a drop in blood pressure when assuming an upright posture. uobabylon.edu.iqnih.gov

Compensatory tachycardia is a reflex response to the decrease in blood pressure caused by vasodilation. ijpsjournal.comijpsjournal.comnih.govresearchgate.net The baroreceptors detect the fall in blood pressure and trigger an increase in sympathetic outflow to the heart, leading to an increased heart rate and contractility in an attempt to restore blood pressure. uobabylon.edu.iqnih.gov Furthermore, this compound's blockade of presynaptic alpha-2 receptors can enhance the release of norepinephrine from sympathetic nerves, further stimulating beta receptors in the heart and contributing to tachycardia. uobabylon.edu.iq

Alpha-Adrenergic Blockade Related Side Effects (e.g., Nasal Congestion, Miosis)

Blockade of alpha-adrenergic receptors in other tissues also contributes to specific side effects. Nasal congestion occurs due to alpha-receptor blockade in the nasal mucosa, leading to vasodilation and increased blood flow in the nasal passages. uobabylon.edu.iqnih.govuptodateonline.irnih.gov Miosis, or pupillary constriction, is another effect related to alpha-adrenergic blockade in the radial muscle of the iris, which is responsible for pupillary dilation. uobabylon.edu.iqmims.comnih.govuptodateonline.ir

Neuropharmacological and Gastrointestinal Effects

This compound can also exert neuropharmacological effects. Since it can enter the central nervous system, it may cause effects such as drowsiness and fatigue. uobabylon.edu.iqnih.govuptodateonline.ir Research suggests that its neuroprotective effects observed in traumatic brain injury models may be linked to its alpha-1 and alpha-2 antagonism, blocking the secondary effects of norepinephrine signaling in the brain. mdpi.com This may involve modulating neuroinflammation. mdpi.com

Gastrointestinal effects, such as gastrointestinal upset or irritation, can also occur. ijpsjournal.commims.comnih.govuptodateonline.ir These effects may be related to the drug's action on smooth muscle and the autonomic nervous system. ijpsjournal.com

Here is a summary of some key interactions and effects:

Interaction/EffectMechanismClinical Implication
Synergism with other antihypertensives (ACE inhibitors, CCBs, diuretics)Additive blood pressure lowering effects.Increased risk of hypotension. ijpsjournal.comijpsjournal.com
Interaction with Epinephrine (alpha and beta agonist)Unopposed beta-adrenergic activity due to alpha blockade.Exaggerated hypotensive response and tachycardia. mims.comnih.govuptodateonline.ir
Interaction with Beta-AgonistsMore significant decrease in blood pressure due to unopposed beta-adrenergic activity.Severe hypotension and increased heart rate; requires careful monitoring. ijpsjournal.comijpsjournal.com
Inhibition of Prostaglandin SynthetaseDirect enzymatic inhibition observed in vitro. acs.orgPotential modulation of prostaglandin-mediated effects.
Orthostatic HypotensionBlockade of alpha-1 receptors in vascular smooth muscle, impairing vasoconstriction upon standing. uobabylon.edu.iqnih.govDrop in blood pressure upon standing. uobabylon.edu.iqnih.gov
Compensatory TachycardiaBaroreceptor reflex in response to hypotension; enhanced norepinephrine release due to alpha-2 blockade. uobabylon.edu.iqnih.govIncreased heart rate. ijpsjournal.comijpsjournal.comnih.govresearchgate.net
Nasal CongestionAlpha-receptor blockade in nasal mucosa leading to vasodilation. uobabylon.edu.iqnih.govuptodateonline.irnih.govIncreased blood flow in nasal passages. uobabylon.edu.iqnih.govuptodateonline.irnih.gov
MiosisAlpha-adrenergic blockade in the radial muscle of the iris. uobabylon.edu.iqmims.comnih.govuptodateonline.irPupillary constriction. uobabylon.edu.iqmims.comnih.govuptodateonline.ir
Drowsiness and FatigueEntry into the central nervous system and potential neuropharmacological effects. uobabylon.edu.iqnih.govuptodateonline.irSedation and tiredness. uobabylon.edu.iqnih.govuptodateonline.ir
Gastrointestinal UpsetAction on smooth muscle and the autonomic nervous system. ijpsjournal.comNausea, vomiting, or diarrhea. ijpsjournal.com

Considerations in Patients with Pre-existing Cardiovascular and Cerebral Conditions

This compound, an irreversible alpha-adrenergic receptor antagonist, is primarily recognized for its role in managing conditions characterized by excessive sympathetic activity, such as pheochromocytoma. Its mechanism of action involves blocking alpha-1 and alpha-2 receptors, leading to vasodilation and a reduction in peripheral vascular resistance nih.govresearchgate.net. While this effect is beneficial in controlling hypertension, it necessitates careful consideration, particularly in patients with pre-existing cardiovascular and cerebral conditions, due to the potential for significant hemodynamic alterations nih.gov.

Patients with marked cerebral and coronary artery disease may experience serious adverse effects when treated with this compound nih.gov. The vasodilatory effect can lead to a drop in blood pressure, which in turn may trigger a baroreceptor-mediated increase in sympathetic tone, resulting in reflex tachycardia nih.gov. This reflex tachycardia can be particularly concerning in individuals with pre-existing coronary disease, potentially exacerbating myocardial oxygen demand.

Studies have investigated the influence of this compound on cardiovascular reactions during surgical procedures in patients with pheochromocytoma. Pre-operative treatment with this compound has been shown to result in a smoother peroperative course, with a statistically significant reduction in the incidence of excessive blood pressure variations compared to untreated patients nih.gov. However, even with alpha-blockade, a notable percentage of patients may still experience systolic blood pressure peaks during surgery nih.gov.

Research comparing this compound with other alpha-blockers, such as prazosin (B1663645), in patients with essential hypertension has highlighted differences in their acute hemodynamic effects. While both agents can lower arterial blood pressure, this compound may produce a modest reduction in cardiac output with less change in total peripheral resistance compared to prazosin, which primarily reduces total peripheral resistance ahajournals.org. These differing hemodynamic profiles underscore the importance of considering the specific cardiovascular status of the patient when selecting an alpha-blocker.

In the context of pediatric cardiac surgery, particularly in conditions like hypoplastic left heart syndrome, this compound has been utilized for its vasodilatory properties to decrease afterload and improve blood flow nih.govresearchgate.netresearchgate.net. Alpha-blockade in the intensive care unit setting may augment peri-operative and post-operative hemodynamics by increasing cardiac output while decreasing systemic vascular resistance researchgate.net. Studies in infants undergoing congenital heart surgery requiring cardiopulmonary bypass have shown that this compound can lead to significantly higher blood flow compared to other vasodilators like sodium nitroprusside, despite similar mean arterial pressures researchgate.net.

Regarding cerebral circulation, the effect of this compound has been explored in various contexts. While this compound does not appear to decrease global cerebral blood flow, it may influence regional blood flow distribution mdpi.comnih.gov. Some studies suggest it can reduce blood flow in certain cortical regions and the hippocampus while increasing it in areas like the pons and substantia nigra mdpi.com. In a baboon model of hemorrhagic shock, this compound pretreatment prevented the fall in cerebral blood flow and cerebral metabolic rate of oxygen (CMRO2) that occurred due to systemic hypotension nih.gov. However, other studies in baboons investigating the effects of phenylethylamine on cerebral circulation found that prior administration of this compound did not significantly disturb cerebral blood flow or oxygen consumption neurology.org.

The use of intracarotid this compound has also been investigated for the treatment of cerebral arterial spasm, particularly after operations for cerebral arterial aneurysms bmj.comnih.gov. Early studies suggested potential value in improving outcomes if administered before irreversible brain infarction occurs bmj.com.

Considerations for patients with pre-existing conditions extend to fluid management. Due to volume contraction induced by catecholamines and orthostasis caused by alpha-adrenergic blockade, patients initiating this compound are often encouraged to increase sodium intake nih.gov. However, a high degree of volume expansion may be contraindicated in patients with conditions such as renal insufficiency or congestive heart failure nih.gov.

The prolonged duration of action of this compound is another factor requiring careful consideration, as it can lead to prolonged postoperative hypotension umaryland.edu. This is particularly relevant in surgical settings where precise blood pressure control is critical.

While this compound has demonstrated benefits in specific patient populations and conditions, its use in individuals with pre-existing cardiovascular or cerebral compromise necessitates a thorough evaluation of the potential risks and benefits, careful hemodynamic monitoring, and individualized management strategies.

Table 1: Summary of Research Findings on this compound in Patients with Pre-existing Conditions

Patient Population / ConditionKey FindingsRelevant Studies
Marked Cerebral and Coronary DiseasePotential for serious adverse effects due to vasodilation and reflex tachycardia. nih.gov
Pheochromocytoma (Pre-operative)Smoother peroperative course and reduced incidence of excessive blood pressure variations compared to untreated patients. Continued risk of systolic peaks during surgery. nih.gov
Essential HypertensionAcute effects differ from selective alpha-1 blockers (e.g., prazosin); modest reduction in cardiac output with less change in total peripheral resistance compared to prazosin's primary effect on TPR. ahajournals.org
Pediatric Congenital Heart Disease (e.g., HLHS)Used to decrease afterload and improve blood flow. May lead to higher blood flow during cardiopulmonary bypass compared to other vasodilators. nih.govresearchgate.netresearchgate.netresearchgate.net
Hemorrhagic Shock (Baboon Model)Pretreatment prevented the fall in cerebral blood flow and CMRO2 due to systemic hypotension. nih.gov
Cerebral Arterial Spasm (Post-aneurysm Surgery)Intracarotid administration investigated; suggested potential value if used before irreversible infarction. bmj.comnih.gov
Patients requiring volume expansion (e.g., with PBZ)High degree of volume expansion may be contraindicated in those with renal insufficiency or congestive heart failure. nih.gov

Table 2: Hemodynamic Responses: this compound vs. Prazosin (Acute)

Emerging Research Areas and Future Directions

Investigational Uses and Novel Therapeutic Paradigms

Emerging research is uncovering potential new applications for phenoxybenzamine, moving beyond its traditional cardiovascular indications. These investigational uses span reproductive health, neurological disorders, and various complex disease states, including cancer and inflammatory conditions.

Potential as a Male Contraceptive Agent

This compound has been investigated for its potential as a male contraceptive due to its effect on ejaculation. Early studies indicated that this compound could effectively inhibit sperm ejaculation in human trials. This effect is believed to be mediated by the blockade of alpha-1 adrenoceptors in the musculature of the epididymis and seminal vesicles, which prevents the normal rhythmic contractions required for ejaculation. A dose of 20 mg/day was reported to result in aspermia, an effect that was shown to be completely reversible upon cessation of treatment. This action on the vas deferens, ampulla, and ejaculatory ducts suggests a reversible paralyzing effect. Research has indicated that this compound specifically inhibits the longitudinal muscles of the epididymis rather than the circular muscles. The drug has also shown potential for treating premature ejaculation in men due to these actions. wikipedia.orgamegroups.orgnih.gov While early studies showed promise, more recent research in male contraception has focused on other alpha-1 adrenoceptor antagonists like prazosin (B1663645) and tamsulosin, and work on this compound in this specific application is not currently active as of 2024. wikipedia.org

Neuroprotective Applications in Central Nervous System Disorders

Research suggests a potential neuroprotective role for this compound, particularly in the context of traumatic brain injury (TBI). Studies in rat hippocampal slice cultures exposed to oxygen glucose deprivation (OGD) demonstrated that this compound reduced neuronal death over a broad dose range (0.1 µM–1 mM) and maintained efficacy even when administered up to 16 hours post-OGD. nih.govnih.gov In a rat model of severe TBI (lateral fluid percussion model), administration of this compound 8 hours after injury improved neurological severity scores and foot fault assessments. nih.govnih.govmedchemexpress.com Furthermore, treated animals showed significant improvements in learning and memory 25 days post-injury compared to control groups. nih.govnih.govmedchemexpress.com Investigation into the mechanisms suggests that this compound may exert its neuroprotective effects by reducing neuroinflammation after TBI. At 32 hours post-TBI, treated animals exhibited significantly lower expression of pro-inflammatory signaling proteins such as CCL2, IL1β, and MyD88 in the cortex. nih.govnih.govmedchemexpress.com This suggests that the neuroprotective effect might be partly attributed to the blockade of alpha-1 and alpha-2 adrenoceptors, which inhibits the secondary effects of norepinephrine (B1679862) signaling in the brain. nih.gov

Anti-neoplastic, Anti-inflammatory, and Immunomodulatory Research

Beyond its established uses, this compound is being explored for potential anti-neoplastic, anti-inflammatory, and immunomodulatory activities. researchgate.netfortunejournals.combiorxiv.orgresearchgate.netfortunejournals.comresearchgate.net Previous studies have indicated that this compound possesses anti-proliferative activity in several human tumor cell cultures and can inhibit tumor expansion in animal models. medchemexpress.comresearchgate.netplos.orgnih.govresearchgate.net

Role of Histone Deacetylase Inhibition in Cancer Therapy

A significant finding in recent research is the recognition that this compound possesses histone deacetylase (HDAC) inhibitory activity. biorxiv.orgfortunejournals.comresearchgate.netplos.orgnih.govresearchgate.netmedkoo.comfortunejournals.com Studies have shown that histone deacetylase isoforms 5, 6, and 9 are particularly sensitive to inhibition by this compound. plos.orgnih.gov Elevated levels of these specific HDAC isoforms are considered biomarkers of poor prognosis in various human malignant diseases, and their inhibition is known to suppress tumor growth. plos.orgnih.gov This identified HDAC inhibitory activity opens avenues for considering the translation of this compound into new clinical applications for cancer therapy, potentially facilitated by its existing approval as a drug. plos.orgnih.gov In vitro assays have confirmed the HDAC inhibitory activity of this compound across several classes of HDACs, with the most potent inhibition observed on HDACs 5, 6, and 9. researchgate.net

Gene Expression Signatures and Connectivity Mapping Analyses

Utilizing genomic databases and connectivity mapping software, such as the Broad Institute's CLUE platform, has provided further insights into the potential anti-neoplastic, anti-inflammatory, and immunomodulatory actions of this compound. researchgate.netfortunejournals.combiorxiv.orgresearchgate.netfortunejournals.comresearchgate.netfortunejournals.com Analysis of gene expression signatures induced by this compound in malignant cell lines has shown consistency with anti-inflammatory/immunomodulatory activity and the suppression of tumor expansion through several potential mechanisms. researchgate.netfortunejournals.combiorxiv.orgresearchgate.netfortunejournals.comresearchgate.netfortunejournals.com this compound has demonstrated gene expression signatures highly similar to those with glucocorticoid agonist activity, despite lacking a steroid chemical structure. researchgate.netresearchgate.netfortunejournals.comfortunejournals.com Furthermore, its gene expression signatures were consistent with agents known to suppress tumor proliferation, including protein kinase C inhibitors, Heat Shock Protein inhibitors, epidermal growth factor receptor inhibitors, and glycogen (B147801) synthase kinase inhibitors. researchgate.netbiorxiv.orgresearchgate.netfortunejournals.com Connectivity mapping analyses have also confirmed strong similarities between the gene expression signatures of this compound and several classical HDAC inhibitors, supporting the biochemical findings of HDAC inhibition. researchgate.netbiorxiv.orgfortunejournals.comfortunejournals.com These analyses identify potential molecular targets for this compound that perturb gene expression in ways consistent with anti-tumor and anti-inflammatory effects. researchgate.netfortunejournals.combiorxiv.orgfortunejournals.comresearchgate.netfortunejournals.com For example, a summarized connectivity score between this compound and thalidomide (B1683933) of 98.52 has been noted, which is of interest given that both agents have shown apparent efficacy in treating Complex Regional Pain Syndrome and thalidomide is an established treatment for myeloma, a cell line sensitive to this compound's growth inhibition in earlier studies. biorxiv.org

Therapeutic Potential in Carcinoid Syndrome

This compound has shown therapeutic potential in managing symptoms associated with carcinoid syndrome, a condition characterized by the secretion of large amounts of vasoactive substances, primarily serotonin (B10506), by neuroendocrine tumors. wikipedia.orgoup.com While somatostatin (B550006) analogues like octreotide (B344500) and lanreotide (B11836) are considered the most effective first-line treatments for controlling the symptoms of carcinoid syndrome, including diarrhea and flushing, this compound has been used historically. oup.comdroracle.aimhmedical.compsu.edu Due to its irreversible antagonist properties at the serotonin 5-HT2A receptor, in addition to its alpha-adrenergic blocking effects, this compound can be useful in counteracting the effects of excessive serotonin release in carcinoid tumors, which contributes to symptoms like diarrhea, bronchoconstriction, and flushing. wikipedia.orgoup.com Early studies using oral this compound (10 mg/d) resulted in a reduction in the number and intensity of flushes in a significant proportion of patients with carcinoid syndrome. oup.com While not the primary treatment currently, its historical use and pharmacological profile highlight its potential in managing specific symptoms of this complex syndrome, particularly those mediated by serotonin and catecholamines. oup.compsu.edu

Methodological Advancements in this compound Research

Advancements in research methodologies are providing new avenues to investigate the effects of this compound with greater precision and detail. These include the development and refinement of both in vitro and in vivo models, as well as the increasing application of 'omics' technologies.

Development of Advanced In Vitro and In Vivo Models

Advanced in vitro and in vivo models are crucial for dissecting the intricate mechanisms of this compound's action and evaluating its potential in new therapeutic contexts. In vitro studies utilizing techniques such as the examination of contractile responses in isolated tissue strips (e.g., renal artery) provide insights into the drug's effects at the cellular and tissue level. nih.gov These models allow for controlled environments to study receptor binding kinetics and the time course of functional recovery after irreversible blockade. nih.gov

In vivo models, often employing animal subjects like rabbits, are used to study systemic effects, such as the recovery of pressor responses to adrenergic agonists following this compound administration. nih.gov These studies help correlate in vitro findings with physiological outcomes and understand the duration of the drug's effects in a living system. nih.gov Furthermore, novel in vivo models are being developed to investigate this compound's potential in conditions beyond its classic uses, such as traumatic brain injury, where it has shown neuroprotective effects in rat models. mdpi.com

Utilization of Genomic and Proteomic Approaches in Pharmacological Investigations

Genomic and proteomic approaches are increasingly being utilized to provide a more comprehensive understanding of how this compound interacts with biological systems at a molecular level. While traditional pharmacology focuses on drug-receptor interactions, 'omics' technologies allow for the large-scale study of gene expression (genomics) and protein profiles (proteomics) in response to drug treatment. uniroma1.it

These approaches can help identify downstream effects of alpha-adrenergic blockade and potentially uncover novel targets or pathways influenced by this compound. For instance, studies screening for gene expression changes in animal models after this compound administration have been conducted to elucidate possible mechanisms underlying observed therapeutic effects, such as neuroprotection. mdpi.com Additionally, 'omics' data mining has suggested new potential indications for this compound, such as in the treatment of type 2 diabetes, by identifying its interaction with targets like the Alpha-2A adrenergic receptor (ADRA2A). nih.gov Proteomics, in particular, is valuable as it accounts for post-translational modifications and protein degradation, offering a dynamic view of cellular responses to the drug. uniroma1.it

Unresolved Questions and Research Gaps in this compound Pharmacology

Despite its long history of use, several fundamental questions and research gaps regarding this compound's pharmacology remain, necessitating further investigation.

Elucidation of Remaining Unknowns in Mechanism of Action

Recent findings also suggest that this compound may possess histone deacetylase inhibitory activity, particularly on isoforms 5, 6, and 9. plos.org This newly identified mechanism could contribute to its therapeutic effects in certain conditions, such as neuropathic pain or even offer potential in oncology, given the role of these histone deacetylases in malignant disease. plos.org Further research is needed to fully understand the interplay between its alpha-adrenergic blockade and these other observed activities.

Long-term Physiological Consequences of Irreversible Alpha-Blockade

The irreversible nature of this compound's alpha-adrenergic blockade leads to long-lasting effects, requiring the synthesis of new receptors for the restoration of adrenergic responses. nih.govwikipedia.org While the recovery of peripheral alpha-adrenoceptor responses has been studied in animal models, the long-term physiological consequences of this sustained blockade across various organ systems in humans are not fully characterized. nih.gov

Questions remain regarding potential compensatory mechanisms that may develop over extended periods of irreversible alpha-blockade, such as receptor upregulation, and how these might influence the body's response to endogenous catecholamines and other pharmacological interventions. wikipedia.org Understanding these long-term adaptations is crucial for optimizing therapeutic strategies and managing potential consequences of prolonged alpha-blockade.

Translational Research Opportunities and Challenges

Translational research involving this compound seeks to bridge the gap between fundamental scientific discoveries and their application in clinical settings for new indications. This process is complex, involving the validation of preclinical findings, identification of relevant patient populations, and the development of appropriate clinical trial designs. The repositioning of existing drugs like this compound offers potential advantages, including reduced development time and cost, as initial safety profiles and pharmacokinetic data may already be available mdpi.com. However, translating its effects observed in in vitro or animal models to human disease requires careful consideration of differences in physiology, disease mechanisms, and drug response.

Recent research has identified potential new applications for this compound beyond its traditional use. These include its potential as an analgesic and antinociceptive agent, identified through expression profile-based computational approaches mdpi.comresearchgate.net. Studies also suggest potential anti-neoplastic, anti-inflammatory, and immunomodulatory actions, with evidence of anti-proliferative activity in human tumor cell cultures and inhibition of tumor expansion in animal experiments researchgate.netresearchgate.net. Furthermore, this compound has shown neuroprotective effects in a rat model of severe traumatic brain injury, reducing neuronal death and improving behavioral and cognitive impairment mdpi.com. Computational approaches have also suggested this compound as a potential candidate for treating type 2 diabetes by targeting the Alpha-2A adrenergic receptor (ADRA2A) plos.org. These diverse preclinical findings highlight the broad potential therapeutic scope of this compound.

The challenge lies in effectively translating these promising preclinical observations into successful clinical therapies. This requires rigorous investigation to confirm the mechanisms of action in human disease contexts and to identify biomarkers that can predict patient response.

Bridging Preclinical Findings to Clinical Application

Translating preclinical findings for this compound into clinical applications necessitates a systematic approach. Preclinical studies have utilized various methods, including in silico analyses, in vitro cell culture experiments, and in vivo animal models, to explore new indications. For instance, computational drug repositioning using gene expression profiles suggested this compound as an analgesic and antinociceptive mdpi.comresearchgate.net. In vitro studies have demonstrated its anti-proliferative effects on human tumor cell cultures researchgate.netresearchgate.net. Animal models of traumatic brain injury have provided evidence of its neuroprotective properties mdpi.com.

A key challenge in this translation is ensuring that the observed preclinical effects are relevant and reproducible in human physiology and disease pathology. The mechanisms by which this compound exerts effects in these novel areas may differ from its established alpha-adrenergic blockade, potentially involving other targets like histone deacetylases or pathways related to inflammation or growth factor signaling researchgate.netplos.org.

Translational research efforts must focus on:

Validating preclinical mechanisms: Confirming the specific molecular targets and pathways involved in the observed effects in human cells and tissues relevant to the new indication.

Identifying predictive biomarkers: Discovering biomarkers (e.g., genetic markers, protein expression levels, imaging markers) that can identify patient subgroups most likely to respond to this compound therapy in the novel indication.

Developing appropriate clinical endpoints: Defining clear and measurable clinical endpoints that accurately reflect the therapeutic effect in the target patient population.

For example, the finding that this compound inhibits histone deacetylase isoforms, which are biomarkers of poor prognosis in certain malignancies, opens consideration for its translation to new clinical applications in oncology researchgate.net. Bridging this finding to the clinic would involve studies to confirm this inhibitory effect in human cancer cells and tumors, and to assess its impact on tumor growth and progression in relevant patient cohorts.

Data from preclinical studies suggesting novel uses for this compound:

IndicationPreclinical Model/MethodKey FindingSource
Analgesic/AntinociceptiveIn silico (Expression Profile)Identified as potential analgesic/antinociceptive. mdpi.comresearchgate.net
Anti-neoplasticHuman Tumor Cell Cultures, Animal ModelsAnti-proliferative activity, inhibition of tumor expansion. researchgate.netresearchgate.net
Neuroprotection (TBI)Rat Model of Severe TBIReduced neuronal death, improved behavioral/cognitive function. mdpi.com
Type 2 DiabetesIn silico ('Omics' Data Mining)Identified as potential treatment by targeting ADRA2A. plos.org
Complex Regional Pain SyndromeClinical Studies (Off-label)Apparent efficacy in ameliorating/reversing symptoms. researchgate.netnih.gov
MeningiomasIn silico, In vitroInhibitory effect on glioblastoma cell viability/invasion, potential EGFR pathway involvement. plos.org

Note: The table above is intended to be interactive in a digital format, allowing for sorting and filtering.

Addressing Safety and Efficacy Profiles in Novel Indications

Translating this compound to novel indications requires careful consideration of its safety and efficacy profiles specifically within the context of the new disease and patient population. While this compound has a known safety profile from its use in pheochromocytoma and other off-label applications like benign prostatic hyperplasia and hypoplastic left heart syndrome, its effects in different patient groups or at potentially different dosages or durations for new indications need thorough evaluation nih.govnih.govnih.gov.

The challenges in addressing safety and efficacy in novel indications include:

Off-target effects: Identifying and mitigating potential off-target effects that may become apparent or more significant in the context of a new disease or patient population. This compound is a non-selective alpha-blocker, and its interaction with other receptors or pathways could lead to unforeseen effects in novel indications nih.gov.

Patient population variability: Accounting for differences in disease severity, comorbidities, genetic factors, and concomitant medications in the new patient population, which can influence both efficacy and safety.

Defining optimal therapeutic window: Determining the dose range that provides optimal efficacy with acceptable safety in the new indication, which may differ from its established uses.

Long-term safety: Evaluating the long-term safety of this compound when used for chronic conditions or in patient populations that may require prolonged treatment. Concerns regarding potential carcinogenicity have been raised in the past, although clinical experience has not reported drug-related tumors in humans nih.gov. This underscores the need for careful long-term monitoring in clinical trials for new indications.

Translational research must address these challenges through:

Well-designed clinical trials: Conducting phased clinical trials (Phase I, II, III) specifically tailored to the novel indication to evaluate safety, efficacy, pharmacokinetics, and pharmacodynamics in the target patient population.

Pharmacovigilance: Implementing robust pharmacovigilance strategies to detect and analyze any unexpected adverse events that may arise in the new indication.

Comparative studies: Comparing the efficacy and safety of this compound to existing therapies for the novel indication, if available.

For example, while this compound has shown promise in preclinical models of traumatic brain injury, translating this to clinical use would require careful assessment of its neuroprotective efficacy in human TBI patients, alongside monitoring for any central nervous system or systemic adverse effects in this vulnerable population mdpi.com. Similarly, exploring its use in oncology would necessitate evaluating its anti-tumor efficacy while managing potential cardiovascular or other systemic effects in cancer patients who may be receiving other treatments researchgate.netresearchgate.net.

Addressing the safety and efficacy profiles in novel indications is crucial for successful translation and requires a comprehensive research strategy that moves from preclinical validation to rigorous clinical evaluation and post-market surveillance.

Q & A

Q. How does phenoxybenzamine irreversibly block α-adrenergic receptors, and what experimental considerations are necessary for receptor-binding studies?

this compound covalently binds to α-adrenergic receptors via its haloalkylamine structure, forming a stable receptor complex. For receptor-binding assays, pre-incubation time (e.g., 30 minutes) and concentration (e.g., 5 μM) are critical to ensure complete alkylation . Use competitive binding assays with radiolabeled ligands (e.g., [³H]-noradrenaline) to differentiate between reversible and irreversible antagonism. Note that residual receptor activity may persist if insufficient this compound concentrations are used .

Q. What are the recommended protocols for mitigating this compound’s carcinogenic risks in laboratory settings?

this compound is classified as a potential carcinogen (IARC Group 2B). Implement strict personal protective equipment (PPE): nitrile gloves, lab coats, and fume hoods for handling powders/solutions. For chronic exposure studies, use secondary containment and monitor airborne particulate levels via OSHA-compliant methods. Dispose of waste through certified hazardous material programs .

Q. How should researchers standardize this compound dosing in preclinical models of hypertension or pheochromocytoma?

In rodent models, typical doses range from 10–50 mg/kg intraperitoneally for α-blockade. For surgical studies (e.g., pheochromocytoma resection), preoperative oral dosing (1 mg/kg/day for 7–14 days) is used to stabilize hemodynamics. Validate blockade efficacy via blood pressure monitoring and plasma catecholamine assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s effects on neuronal vs. extraneuronal noradrenaline uptake?

this compound inhibits neuronal uptake at low concentrations (IC₅₀ ≈ 1 µg/mL) but requires higher concentrations (>10 µg/mL) to block extraneuronal uptake. To isolate these effects, use dual-labeling techniques with [³H]-noradrenaline (neuronal) and [¹⁴C]-normetanephrine (extraneuronal). Employ knockout models lacking extraneuronal monoamine transporters (e.g., OCT3) to clarify uptake pathways .

Q. What methodological adjustments are needed to account for this compound’s interaction with reducing agents like DTT in histamine receptor studies?

DTT potentiates histamine responses by reducing disulfide bonds in H1 receptors, altering this compound’s alkylation efficiency. Pre-treat tissues with DTT (1 mM, 30 min) before this compound exposure to standardize receptor redox states. Affinity constants (pA₂) should be recalculated post-DTT treatment to avoid skewed dose-response interpretations .

Q. How can conflicting outcomes in hemodynamic stability studies (e.g., this compound vs. doxazosin) be addressed methodologically?

In randomized trials, this compound shows superior intraoperative hemodynamic control but comparable 30-day outcomes to doxazosin. To reconcile this, analyze time-weighted hemodynamic instability scores (e.g., AUC for blood pressure excursions) rather than binary event counts. Include real-time catecholamine monitoring during surgery to correlate drug efficacy with tumor secretory patterns .

Q. What analytical techniques are optimal for quantifying this compound in pharmaceutical formulations while avoiding matrix interference?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. For complex matrices, use chemiluminescence detection with post-column derivatization (e.g., Ce(IV)-rhodamine B system). Validate methods per ICH guidelines, ensuring specificity against degradants like N-oxide metabolites .

Data Interpretation & Experimental Design

Q. How should researchers address this compound’s partial agonism in α₂-adrenergic receptor models?

At low concentrations (10–50 µg/mL), this compound paradoxically enhances neuronal noradrenaline retention. Use selective α₂-antagonists (e.g., yohimbine) as controls in overflow assays. Apply Schild regression analysis to differentiate competitive vs. non-competitive interactions .

Q. What strategies minimize this compound-induced reflex tachycardia in cardiovascular studies?

Combine this compound with β-blockers (e.g., propranolol, 0.2 mg/kg) to counteract tachycardia. Validate synergy via telemetry in conscious animals, ensuring β-blockade does not mask this compound’s hemodynamic effects .

Q. How can mass spectrometry distinguish this compound from structurally similar interferents like cocaine in forensic analyses?

Use DART-TOF (Direct Analysis in Real Time–Time of Flight) with isotopic pattern recognition. This compound’s chlorine isotopic ratio (³⁵Cl:³⁷Cl = 3:1) and absence of cocaine-specific fragments (m/z 82, 182) enable unambiguous identification. Include baseline blanks between samples to prevent carryover .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenoxybenzamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Phenoxybenzamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。